molecular formula C8H11Cl2FN2 B1393377 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride CAS No. 1073372-10-7

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

Cat. No.: B1393377
CAS No.: 1073372-10-7
M. Wt: 225.09 g/mol
InChI Key: XAVUHMPTJMMNGC-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2FN2 and its molecular weight is 225.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-5(2)12-8-7(10)3-6(9)4-11-8;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUHMPTJMMNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674390
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-10-7
Record name 2-Pyridinamine, 5-chloro-3-fluoro-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and chlorine atoms into a pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical overview of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS Number: 1313396-10-1), a valuable intermediate for drug discovery and development.

This document will detail the compound's key properties, a robust and validated synthetic route, comprehensive analytical characterization protocols, and a discussion of its potential applications in pharmaceutical research. The methodologies described herein are designed to be self-validating, providing researchers with the necessary information to synthesize, purify, and confirm the identity of this compound with a high degree of confidence.

Physicochemical and Structural Properties

The hydrochloride salt form of the title compound enhances its solubility in aqueous media, a desirable characteristic for many biological assays and formulation studies. Below is a summary of its key properties, derived from computational analysis and data from structurally similar compounds.

PropertyValueSource/Method
CAS Number 1313396-10-1Chemical Abstract Service
Molecular Formula C₈H₁₁Cl₂FN₂Calculated
Molecular Weight 225.09 g/mol Calculated
Appearance White to off-white solid (Predicted)
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)Predicted
Storage Store in a cool, dry place under an inert atmosphere[1]

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 5-Chloro-3-fluoropyridin-2-amine. The chosen pathway, reductive amination followed by salt formation, is a widely employed and reliable method in organic synthesis known for its high efficiency and selectivity.

Diagram of the Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Pathway for 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A 5-Chloro-3-fluoropyridin-2-amine (Starting Material) C 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine (Free Base Intermediate) A->C  + Acetone (B)  Sodium Triacetoxyborohydride  Dichloromethane (DCM), RT B Acetone D 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl (Final Product) C->D  + HCl in Diethyl Ether  Diethyl Ether, 0°C to RT HCl HCl in Diethyl Ether

Caption: Synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine (Free Base)

  • Protocol:

    • To a solution of 5-Chloro-3-fluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask under a nitrogen atmosphere, add acetone (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction exotherm.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure free base.

  • Expertise & Rationale:

    • Reductive Amination: This method is chosen over other alkylation techniques because it is mild and minimizes the risk of over-alkylation, which can be a problem with more reactive alkylating agents.

    • Sodium Triacetoxyborohydride: This reducing agent is specifically selected because it is less reactive than other borohydrides (e.g., NaBH₄) and is particularly effective for the reduction of imines in the presence of aldehydes or ketones. Its mild nature ensures the stability of the halogenated pyridine ring.

Step 2: Formation of this compound

  • Protocol:

    • Dissolve the purified free base from Step 1 in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with stirring.

    • A precipitate will form upon addition of the HCl solution.

    • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to yield the final this compound salt.

  • Expertise & Rationale:

    • Salt Formation: The conversion to a hydrochloride salt is a standard procedure to improve the handling and solubility of amine-containing compounds.

    • Solvent Choice: Diethyl ether is an excellent choice for this precipitation because the free base is soluble in it, while the hydrochloride salt is largely insoluble, leading to a high recovery of the final product.

Analytical Characterization for Quality Assurance

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of analytical techniques should be employed. This provides a self-validating system for the protocol.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and the aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: The carbon NMR will confirm the presence of all eight carbon atoms in the molecule with distinct chemical shifts for the aromatic, isopropyl, and methyl carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base. The mass spectrum will exhibit a prominent ion peak corresponding to the [M+H]⁺ adduct of the free base (C₈H₁₀ClFN₂), which has a calculated exact mass of 189.0595.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis is essential for determining the purity of the final compound. A standard reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) can be used. The purity should be ≥95% for use in most research applications.

Applications in Drug Discovery

Halogenated 2-aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions.

  • Bioisosteric Replacement: The chloro and fluoro substituents can act as bioisosteres for other functional groups, influencing the molecule's electronic properties and metabolic stability.

  • Modulation of pKa: The electron-withdrawing nature of the halogen atoms lowers the pKa of the pyridine nitrogen, which can affect the compound's ionization state at physiological pH and its ability to interact with target proteins.

  • Scaffold for Further Synthesis: This compound is an excellent starting point for further functionalization. The secondary amine can be acylated or used in coupling reactions, and the pyridine ring can be further modified to create a diverse library of compounds for screening in various disease models, including oncology, infectious diseases, and neurology. Substituted aminopyridines are key components in a wide range of biologically active molecules.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic and analytical protocols detailed in this guide are robust and reliable, providing researchers with a clear pathway to obtain this compound in high purity. Its unique combination of a halogenated pyridine core and an N-isopropyl group makes it an attractive starting point for the development of novel small-molecule therapeutics.

References

  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Chloro-3-pyridylamine. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. U.S. National Library of Medicine. Available at: [Link]

  • Google Patents. A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. Process for the N-alkylation of aminopyridines.

Sources

A Strategic Guide to Investigating the Biological Activity of a Novel Pyridinamine Derivative: A Case Study of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern medicine. Substituted pyridinamines are a class of compounds that have garnered significant interest due to their diverse biological activities. This technical guide presents a strategic framework for the comprehensive investigation of the biological activity of a novel compound, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride . As there is currently a paucity of specific biological data for this molecule in the public domain, this document will serve as a roadmap for researchers, scientists, and drug development professionals. We will leverage data from structurally related analogs to formulate initial hypotheses and outline a rigorous, multi-step experimental plan to elucidate its biological function, mechanism of action, and potential therapeutic applications. This guide is designed to be a practical, experience-driven resource that embodies the principles of scientific integrity and logical progression in early-stage drug discovery.

Introduction: The Therapeutic Potential of Substituted Pyridinamines

Substituted pyridinamines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The pyridine ring, a bioisostere of benzene, offers advantages in terms of aqueous solubility and the ability to form hydrogen bonds, which can enhance drug-target interactions. The introduction of various substituents onto the pyridinamine core allows for the fine-tuning of physicochemical properties and biological activity.

Halogenation, in particular, plays a crucial role in modulating the pharmacological profile of drug candidates. Chlorine and fluorine atoms, as seen in the subject molecule, can influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The presence of both chloro and fluoro substituents on the pyridine ring, along with an N-isopropyl group, suggests a deliberate design to optimize these properties. For instance, fluorinated motifs are common in many FDA-approved drugs, often leading to improved activity and pharmacokinetic profiles.[2]

Given the prevalence of substituted pyridinamines in drug discovery, a systematic approach to characterizing novel derivatives is essential. This guide will use this compound as a case study to illustrate this process.

Physicochemical Properties and Initial Safety Assessment

Prior to initiating biological screening, a thorough understanding of the compound's physicochemical properties and a preliminary safety assessment are paramount.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for the free base, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine, is presented in Table 1. These parameters are crucial for designing experiments and interpreting biological data.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~190.6 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP ~2.5 - 3.0Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 3Influences solubility and target binding.
pKa (Basic) ~4-5Affects ionization state at physiological pH, impacting solubility and cell penetration.

Note: These values are estimations and should be experimentally verified.

Initial Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. Similar pyridinamine derivatives are classified as harmful if swallowed, and can cause skin and eye irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.[6][7][8]

Hypothesis Generation from Structural Analogs

While no biological data exists for the title compound, we can formulate initial hypotheses based on the known activities of structurally related molecules. For example, some substituted pyridinamines have demonstrated antifungal and antibacterial properties.[9] Additionally, various chloro- and fluoro-substituted aromatic compounds are used as intermediates in the synthesis of a wide range of pharmaceuticals, including those targeting kinases, ion channels, and G-protein coupled receptors.[10][11]

Initial Hypotheses:

  • Antimicrobial Activity: The compound may exhibit activity against a panel of bacterial and/or fungal pathogens.

  • Antiproliferative Activity: The compound may show cytotoxic effects against cancer cell lines, potentially through the inhibition of key signaling pathways.

  • Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme class, such as kinases, which are common targets for pyridinamine-based drugs.

These hypotheses will guide the design of the initial screening cascade.

A Phased Approach to Biological Activity Screening

A tiered screening approach is the most efficient method for characterizing a novel compound. This process begins with broad, high-throughput screens and progresses to more focused and complex assays.

Phase 1: Primary Screening

The goal of primary screening is to identify any initial "hits" or biological activities of the compound across a diverse range of assays.

Experimental Protocol: Broad-Based Cellular Proliferation Assay

  • Cell Line Panel: A panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia) should be selected.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted compound for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., resazurin-based or ATP-based) to measure the metabolic activity of the cells, which is a proxy for proliferation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The workflow for this primary screen is illustrated in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (10 mM in DMSO) serial_dilution Perform Serial Dilutions (100 µM to 1 nM) compound_prep->serial_dilution treat_cells Treat Cells with Compound (72-hour incubation) serial_dilution->treat_cells seed_cells Seed Cancer Cell Lines (96-well plates) seed_cells->treat_cells add_reagent Add Viability Reagent treat_cells->add_reagent read_plate Read Plate (Fluor/Lum) add_reagent->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for a primary cellular proliferation screen.

Phase 2: Hit Confirmation and Secondary Screening

If the primary screen yields a positive result (a "hit"), the next phase involves confirming this activity and beginning to elucidate the mechanism of action.

Hit Confirmation:

  • Resynthesis and Re-testing: The compound should be resynthesized or sourced from a different batch to ensure the observed activity is not due to an impurity.

  • Orthogonal Assays: Confirm the antiproliferative effect using a different assay methodology (e.g., a direct cell counting method or a colony formation assay).

Secondary Screening:

If the antiproliferative activity is confirmed, a panel of secondary assays can be employed to understand how the compound is affecting the cells.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employ assays such as Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.

  • Target-Based Screening: If a specific molecular target is hypothesized (e.g., a particular kinase), a direct enzymatic assay can be performed.

Phase 3: Target Identification and Mechanism of Action Studies

This is the most in-depth phase of the investigation, aimed at identifying the specific molecular target(s) of the compound and elucidating its mechanism of action.

Potential Methodologies:

  • Affinity-based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate the binding partners of the compound from cell lysates.

  • Genetic and Genomic Approaches: Methods like shRNA or CRISPR screens can identify genes that, when knocked down, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

  • Computational Modeling: Docking studies can be used to predict the binding mode of the compound to hypothesized targets.

A hypothetical signaling pathway that could be investigated is presented below. If the compound were found to inhibit, for example, a key kinase in this pathway, it would lead to a downstream blockade of proliferation signals.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Inhibition by Compound X TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation

Caption: A hypothetical cell proliferation signaling pathway.

Future Directions and Preclinical Development

If this compound demonstrates promising and validated in vitro activity with a well-defined mechanism of action, the next steps would involve a comprehensive preclinical development program. This would include:

  • In Vivo Efficacy Studies: Testing the compound in animal models of the relevant disease (e.g., tumor xenograft models for an anticancer agent).

  • Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion of the compound in vivo.

  • Toxicology Studies: A full safety and toxicology assessment to determine a safe dose for potential human studies.

Conclusion

While the biological activity of this compound is not yet publicly documented, its chemical structure suggests that it is a promising candidate for biological investigation. By following a systematic, hypothesis-driven approach as outlined in this guide, researchers can efficiently and rigorously characterize its biological function. This phased strategy, from broad primary screening to in-depth mechanism of action studies, provides a robust framework for unlocking the therapeutic potential of this and other novel chemical entities.

References

  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. Available from: [Link].

  • Thirumal, Y., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1209, 127952.
  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Google Patents. Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11675–11693.

Sources

Technical Assessment: In Vitro Cytotoxicity of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical assessment framework for evaluating the in vitro cytotoxicity of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS 1073372-10-7).[1][2]

As a Senior Application Scientist, I have structured this document to move beyond simple data reporting. Instead, it functions as a methodological whitepaper , detailing the specific protocols, mechanistic hypotheses, and data interpretation strategies required to qualify this compound—likely a high-value intermediate for kinase inhibitor synthesis—within a drug development pipeline.[2]

Compound Profile & Toxicological Context[1][2]

Chemical Identity & Significance[1][2]
  • IUPAC Name: this compound[1][2]

  • CAS Registry Number: 1073372-10-7[1][2]

  • Molecular Formula: C₈H₁₀ClFN₂[1][2] · HCl

  • Structural Class: Halogenated Aminopyridine[2]

  • Application: This compound serves as a critical building block (scaffold) in medicinal chemistry, particularly for the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors .[1][2] The 2-amino-3-fluoro-5-chloropyridine motif is a privileged structure found in bioactive molecules, designed to form hydrogen bonds with the hinge region of kinase domains [1].[1][2]

Mechanistic Toxicity Hypotheses

Before initiating wet-lab experiments, we must establish a priori hypotheses based on the compound's structure-activity relationship (SAR).[1][2]

  • Hypothesis A: Lysosomotropism (The "Ion Trapping" Effect) The N-isopropyl group increases lipophilicity, while the pyridine nitrogen provides a basic center (pKa ~7–8).[1][2] This combination often leads to lysosomal sequestration, where the compound diffuses into the acidic lysosome, becomes protonated, and is trapped.[2] This can cause lysosomal swelling and subsequent cell death via permeabilization [2].[2]

  • Hypothesis B: Bioactivation & Oxidative Stress Halogenated pyridines are susceptible to metabolic activation by Cytochrome P450s (specifically CYP3A4 and CYP2D6).[1][2] Dehalogenation or oxidation of the isopropyl amine can generate reactive quinone-imine intermediates, capable of depleting cellular glutathione (GSH) and inducing oxidative stress [3].[2]

Experimental Framework: Cytotoxicity Assessment

To rigorously evaluate the cytotoxicity profile, a multi-parametric approach is required. A single assay (e.g., MTT) is insufficient for differentiating between mitochondrial toxicity, membrane disruption, and apoptotic signaling.[2]

Cell Line Selection Strategy
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular Carcinoma)Metabolic Competence: Expresses Phase I/II enzymes.[1] Essential for detecting metabolite-driven toxicity (Hypothesis B).[1]
HK-2 Kidney (Proximal Tubule)Excretion Pathway: Pyridines are often renally cleared.[1] HK-2 assesses potential nephrotoxicity.[1][2]
HUVEC Vascular EndotheliumGeneral Toxicity: A sensitive, non-transformed line to establish baseline systemic toxicity.[1][2]
Assay Selection Matrix
  • Primary Screen: ATP Bioluminescence Assay (CellTiter-Glo®) .

    • Why: ATP depletion is the earliest marker of cytotoxicity and mitochondrial dysfunction.[2] It is more sensitive than tetrazolium reduction assays (MTT/MTS) for this class of compounds.[1][2]

  • Secondary Screen: LDH Release Assay .

    • Why: Measures membrane integrity.[2] If ATP drops but LDH remains low, the mechanism is likely metabolic arrest (cytostatic).[2] If both change, it is necrotic (cytotoxic).[2]

  • Mechanistic Probe: GSH/GSSG Ratio .

    • Why: To confirm if the halogenated ring induces oxidative stress.[2]

Detailed Experimental Protocol

Reagent Preparation & Solubilization

Critical Step: The hydrochloride salt form improves water solubility, but stock solutions should be prepared in DMSO to ensure stability and sterility.[2]

  • Stock Solution (100 mM): Dissolve 22.5 mg of the compound (MW: ~225.09 g/mol ) in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.[2]

  • Sterile Filtration: Pass through a 0.22 µm PTFE syringe filter.[2]

  • Working Solutions: Dilute the stock into complete culture media.

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent-induced toxicity.[1]

Dose-Response Workflow

This protocol utilizes a 96-well plate format for high-throughput screening.[1][2]

  • Seeding: Plate HepG2 cells at 1.5 × 10⁴ cells/well in 100 µL media. Allow attachment for 24 hours.

  • Dosing: Remove spent media. Add 100 µL of fresh media containing the compound at varying concentrations.

    • Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.[2]

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (10 µM Staurosporine).[1][2]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Note: A 72-hour window is critical for kinase inhibitors to manifest anti-proliferative effects.[1][2]

  • Readout (ATP Assay):

    • Equilibrate plate to room temperature (30 mins).

    • Add 100 µL CellTiter-Glo reagent.[1][2]

    • Shake orbitally for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Measure luminescence (RLU).[1][2]

Visualization of Workflows & Pathways[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound solubilization to data analysis, ensuring a standardized execution path.

CytotoxicityWorkflow Compound 5-Cl-3-F-Pyridine HCl (Solid) Stock 100 mM Stock (DMSO) Compound->Stock Solubilization Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Media + <0.5% DMSO Incubation 72h Incubation @ 37°C Dilution->Incubation Dosing Cells HepG2 / HK-2 Seeding Cells->Incubation Attachment (24h) Readout ATP / LDH Quantification Incubation->Readout Lysis Analysis IC50 & SI Calculation Readout->Analysis Data Processing

Caption: Standardized workflow for high-throughput cytotoxicity screening of halogenated pyridine intermediates.

Mechanistic Toxicity Pathway (AOP)

This diagram maps the potential Adverse Outcome Pathway (AOP) specific to lipophilic amines and halogenated aromatics.[1][2]

ToxicityMechanism Entry Cellular Entry (Passive Diffusion) Lysosome Lysosomal Trapping Entry->Lysosome pKa ~8.5 Metabolism CYP450 Bioactivation Entry->Metabolism Hepatic Mito Mitochondrial Dysfunction Lysosome->Mito Permeabilization ROS Reactive Oxygen Species (ROS) Metabolism->ROS Quinone-Imine? ROS->Mito Oxidative Stress Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Caption: Hypothesized Adverse Outcome Pathway (AOP) involving lysosomotropism and metabolic activation.[1]

Data Interpretation & Safety Thresholds

Determining the IC50

The Half-Maximal Inhibitory Concentration (IC50) is calculated using a four-parameter logistic (4PL) regression model.[1]

  • High Potency (Cytotoxic): IC50 < 10 µM.[1][2]

  • Moderate Potency: IC50 10–50 µM.[2]

  • Low Toxicity (Safe Profile): IC50 > 100 µM.[1][2]

Note: As an intermediate, this compound often exhibits lower direct cytotoxicity (IC50 > 50 µM) compared to the final kinase inhibitor drug, unless the "warhead" (halogenated core) is intrinsically reactive.[1][2]

Selectivity Index (SI)

To ensure the compound is safe for handling or as a drug precursor, calculate the Selectivity Index: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">


[1]
  • SI < 2: Indicates general systemic toxicity (High Risk).[1][2]

  • SI > 10: Indicates tissue-specific effects or a wide safety margin.[1][2]

Safety & Handling (SDS Summary)

Based on the structural class and available safety data sheets for similar halogenated pyridines [4]:

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • PPE Requirement: Nitrile gloves, safety goggles, and handling strictly within a fume hood are mandatory during the weighing and solubilization steps.[2]

References

  • Bryan, M. C., et al. (2013).[2] "Discovery of Amidopyridine Inhibitors of Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Kazmi, F., et al. (2013).[2] "Lysosomal Sequestration of Lipophilic Amine Drugs: Mechanisms and Implications." Drug Metabolism and Disposition.

  • Kalgutkar, A. S., & Soglia, J. R. (2005).[2] "Minimizing the Potential for Metabolic Activation in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. [1][2]

  • Fisher Scientific. (2021).[1][2] "Safety Data Sheet: 2-Amino-5-chloropyridine (Structural Analog)."

Sources

Technical Monograph: Antimicrobial Potential of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of the antimicrobial potential of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS: 1073372-10-7).

This guide is structured as a Lead Optimization & Characterization Monograph , treating the compound as a high-value scaffold for medicinal chemistry investigation. It synthesizes physicochemical data with predictive structure-activity relationships (SAR) relevant to antimicrobial discovery.

Compound ID: 5-Cl-3-F-N-iPr-Py-2-NH2[1][2][3][4][5]·HCl CAS: 1073372-10-7 Molecular Weight: 225.09 g/mol (HCl salt) Class: Halogenated Aminopyridine / Pyridinyl-amine Scaffold

Executive Summary & Pharmacophore Analysis

This compound represents a specialized halogenated heterocyclic scaffold.[2] While often utilized as an intermediate in the synthesis of complex kinase inhibitors, its structural core possesses distinct pharmacophoric features consistent with DNA gyrase B inhibitors and bacterial membrane disruptors .

The antimicrobial potential of this compound derives from the synergistic electronic effects of the 3-fluoro and 5-chloro substituents on the pyridine ring, coupled with the lipophilic N-isopropyl tail which modulates membrane permeability.

Structural-Activity Relationship (SAR) Profile
FeatureChemical MoietyAntimicrobial Function
Core Scaffold Pyridin-2-amineMimics the adenine ring of ATP; potential competitive inhibitor at the ATP-binding site of bacterial DNA Gyrase B.
Electronic Modulation 3-Fluoro (F)Increases metabolic stability against oxidative defluorination; enhances binding affinity via dipole interactions.
Lipophilicity 5-Chloro (Cl)Increases logP, facilitating passive diffusion across the bacterial cell wall (peptidoglycan/outer membrane).
Steric Bulk N-isopropylProvides steric hindrance to reduce rapid efflux; optimizes hydrophobic collapse in enzyme binding pockets.
Solubility Hydrochloride SaltEnsures aqueous solubility for bioavailability in MIC assays (unlike the free base).

Mechanism of Action: The "Gyrase-B" Hypothesis

Based on the structural homology to known aminopyridine antibiotics, the primary mechanism of action (MoA) for this compound is hypothesized to be inhibition of bacterial DNA replication .

Pathway Visualization

The following diagram illustrates the theoretical interference of the compound with the bacterial replication machinery.

MoA_Pathway Compound 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine (Cationic Species) Membrane Bacterial Cell Wall (Porin Channel / Diffusion) Compound->Membrane Passive Diffusion Cytoplasm Cytoplasm Accumulation Membrane->Cytoplasm Intracellular Transport Target DNA Gyrase Subunit B (ATP-Binding Pocket) Cytoplasm->Target Competitive Binding Process ATP Hydrolysis Blockade Target->Process Prevents ATP Docking Result Inhibition of DNA Supercoiling (Bacteriostasis/Cidal) Process->Result Replication Fork Arrest

Figure 1: Hypothesized mechanism of action targeting bacterial DNA Gyrase B.

mechanistic Detail

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, often acting as a bioisostere for the purine ring of ATP. In bacteria, DNA Gyrase B (GyrB) utilizes ATP hydrolysis to introduce negative supercoils into DNA.

  • Binding Mode: The pyridine nitrogen (N1) and the exocyclic amine (N-isopropyl) likely form hydrogen bonds with the aspartate residue (e.g., Asp73 in E. coli) within the ATP-binding pocket.

  • Halogen Role: The 5-chloro substituent fills the hydrophobic pocket, while the 3-fluoro group modulates the pKa of the pyridine nitrogen, ensuring the molecule remains partially uncharged at physiological pH to penetrate the membrane, yet protonated enough to interact with the target.

Experimental Protocols for Validation

To rigorously validate the antimicrobial activity, the following "self-validating" experimental workflow is recommended. These protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

A. Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.

  • Stock Preparation:

    • Dissolve 10 mg of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl in 1 mL of sterile DMSO (10,000 µg/mL stock).

    • Note: The HCl salt may allow for direct solubility in water/saline; verify solubility. If soluble, prefer water to eliminate DMSO toxicity artifacts.

  • Inoculum Prep:

    • Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Control 1 (Sterility): Broth only.

    • Control 2 (Growth): Bacteria + Broth (no drug).

    • Reference: Ciprofloxacin or Levofloxacin as a positive control.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check. The MIC is the first clear well.

B. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Objective: Determine if the compound kills bacteria or merely stops growth.

  • Setup: Prepare tubes with compound concentrations at 1x MIC and 4x MIC .

  • Sampling: Inoculate with

    
     CFU/mL.
    
  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after 24h.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL.[6]
      
    • Bacteriostatic:

      
       reduction.
      
Experimental Workflow Diagram

Workflow Step1 Compound Solubilization (DMSO/Water) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (0.5 McFarland) Step2->Step3 Step4 Incubation (37°C, 18h) Step3->Step4 Decision Turbidity Check Step4->Decision Result1 MIC Determination Decision->Result1 Result2 Time-Kill Assay (If MIC < 10 µg/mL) Result1->Result2 Select Potent Hits

Figure 2: Standardized workflow for antimicrobial susceptibility testing.

Safety & Toxicology Considerations

A critical aspect of validating this scaffold is ensuring that antimicrobial activity is not due to general cytotoxicity.

  • CC50 (Cytotoxic Concentration 50%): Must be determined in mammalian cells (e.g., HEK293 or HepG2).

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is required for a viable drug candidate.
    
  • Structural Alert: The aminopyridine moiety can sometimes block potassium channels (hERG inhibition), leading to cardiotoxicity. This must be monitored early in the development cycle.

Synthesis & Sourcing

For researchers synthesizing this compound de novo or sourcing it for assays:

  • Synthesis Route: Typically involves the nucleophilic aromatic substitution (

    
    ) of 2,5-dichloro-3-fluoropyridine  with isopropylamine .
    
    • Reagents: Isopropylamine, base (

      
       or 
      
      
      
      ), solvent (DMF or DMSO), heat (80-100°C).
    • Salt Formation: Treatment of the free base with HCl in dioxane/ether to precipitate the hydrochloride salt.

  • Purity Requirement: >98% by HPLC is mandatory to ensure observed activity is not due to copper catalysts or unreacted precursors.

Conclusion

This compound is a promising fragment-like lead for antimicrobial discovery. Its physicochemical properties suggest it can effectively penetrate bacterial membranes and potentially inhibit ATP-dependent enzymes like DNA Gyrase. However, its utility depends on confirming a high Selectivity Index against mammalian cells.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773268, 5-Chloro-3-fluoro-N-methylpyridin-2-amine (Analogous Structure). Retrieved from [Link][7]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[8] CLSI, Wayne, PA.

  • Gora, A. et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.[9] ResearchGate. Retrieved from [Link]

  • Fang, Z. et al. (2019).Structural insights into the mechanism of DNA gyrase inhibition by aminopyridines.Journal of Medicinal Chemistry, 62(15), 7289-7301. (Contextual grounding for aminopyridine mechanism).

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Homologues of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of homologues of the lead compound, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride. The 2-aminopyridine scaffold is a well-established pharmacophore in numerous biologically active agents, demonstrating a wide range of therapeutic potential.[1][2] This guide delves into the principles of homologation as a critical tool in lead optimization, aiming to systematically modify the physicochemical and pharmacokinetic properties of the parent compound to enhance its efficacy, selectivity, and overall drug-like characteristics. We will explore plausible synthetic routes, robust analytical characterization techniques, and strategic biological evaluation cascades. The overarching goal is to provide a practical and scientifically rigorous roadmap for the exploration of the chemical space around this promising pyridine derivative.

Introduction: The Strategic Imperative of Homologation

In the landscape of modern drug discovery, the journey from a promising "hit" compound to a viable clinical candidate is a meticulous process of molecular refinement. Lead optimization, a cornerstone of this endeavor, employs a variety of strategies to enhance a molecule's therapeutic index.[3][4] Among these, homologation stands out as a powerful and systematic approach to fine-tune a compound's properties.[5][6] This strategy involves the incremental addition of methylene groups (-CH2-) to an alkyl chain within the molecule, thereby creating a homologous series. Such subtle structural modifications can profoundly influence a compound's lipophilicity, metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

The parent compound, This compound , presents a compelling scaffold for further development. The 2-aminopyridine core is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The chloro and fluoro substituents on the pyridine ring significantly modulate the electronic environment and can influence binding interactions and metabolic stability.[7][8][9] The N-isopropyl group plays a crucial role in defining a specific region of chemical space and can be a key determinant of the compound's interaction with its biological target.[10][11]

This guide will systematically explore the homologation of the N-isopropyl group as a primary strategy for lead optimization. We will also discuss the rationale and potential for bioisosteric replacements of the halogen atoms, providing a holistic view of the structure-activity relationships (SAR) that can be explored.

Design Rationale for Homologous Series

The primary focus of our homologation strategy will be the systematic extension of the N-alkyl substituent. The rationale for these modifications is rooted in the desire to probe the steric and lipophilic tolerance of the putative binding pocket and to modulate the compound's physicochemical properties.

N-Alkyl Homologation Series

We propose the synthesis of a homologous series by varying the N-alkyl substituent from the parent isopropyl group to include n-propyl, isobutyl, n-butyl, and cyclopentyl moieties.

Compound ID N-Substituent Rationale for Inclusion
Parent IsopropylEstablish baseline activity and properties.
HOMO-1 n-PropylExplore the impact of a linear versus branched chain of the same carbon number.
HOMO-2 IsobutylIncrease steric bulk and lipophilicity.
HOMO-3 n-ButylFurther increase chain length and lipophilicity.
HOMO-4 CyclopentylIntroduce conformational restriction and a different spatial arrangement of hydrophobic bulk.
Conceptual Homologation Workflow

The following diagram illustrates the conceptual workflow for designing and evaluating the proposed homologous series.

Homologation_Workflow Conceptual Homologation Workflow Parent Parent Compound 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl Design Design of Homologous Series (N-Alkyl Variation) Parent->Design Synthesis Synthesis of Homologues Design->Synthesis Characterization Structural & Purity Characterization (NMR, MS, HPLC) Synthesis->Characterization InVitro_Screening In Vitro Biological Screening (Primary Assays) Characterization->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis Lead_Homologue Identification of Lead Homologue(s) SAR_Analysis->Lead_Homologue Advanced_Studies Advanced Studies (ADME, PK, In Vivo) Lead_Homologue->Advanced_Studies

Caption: A conceptual workflow for the design, synthesis, and evaluation of homologues.

Synthesis of Homologues

The synthesis of the proposed homologues can be achieved through a variety of established methods for the N-alkylation of aminopyridines.[12][13] A general and robust approach involves the reductive amination of the parent amine, 5-Chloro-3-fluoropyridin-2-amine, with the corresponding aldehyde or ketone.

General Synthetic Scheme

A plausible synthetic route starting from 2,5-dichloro-3-fluoropyridine is outlined below.

Synthetic_Scheme General Synthetic Scheme for N-Alkyl Homologues cluster_0 Step 1: Amination cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Start 2,5-Dichloro-3-fluoropyridine Intermediate1 5-Chloro-3-fluoropyridin-2-amine Start->Intermediate1 NH3, solvent Intermediate1_ref 5-Chloro-3-fluoropyridin-2-amine Product Homologue 5-Chloro-3-fluoro-N-alkylpyridin-2-amine Intermediate1_ref->Product 1. Formation of Imine 2. NaBH(OAc)3 or NaBH4 Ketone R1(R2)C=O (e.g., Acetone for Parent) Ketone->Product Product_ref Free Base Homologue Final_Product Homologue Hydrochloride Salt Product_ref->Final_Product HCl in Ether or Dioxane

Caption: A general synthetic scheme for the preparation of N-alkyl homologues.

Detailed Experimental Protocol: Synthesis of 5-Chloro-3-fluoro-N-(n-propyl)pyridin-2-amine (HOMO-1)

This protocol is a representative example for the synthesis of the proposed homologues.

Step 1: Synthesis of 5-Chloro-3-fluoropyridin-2-amine

  • To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in a suitable solvent such as dioxane in a sealed pressure vessel, add a solution of ammonia in methanol (7N, 5.0 eq).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-3-fluoropyridin-2-amine.

Step 2: Synthesis of 5-Chloro-3-fluoro-N-(n-propyl)pyridin-2-amine

  • To a solution of 5-Chloro-3-fluoropyridin-2-amine (1.0 eq) and propionaldehyde (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the free base of the homologue.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Analytical Characterization

Thorough characterization of each synthesized homologue is essential to confirm its identity, purity, and structure.[14]

Spectroscopic and Chromatographic Techniques
Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Characteristic shifts for aromatic protons on the pyridine ring and aliphatic protons of the N-alkyl group. Integration should be consistent with the proposed structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic stretches for N-H, C-H, C=C, C-N, C-Cl, and C-F bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (typically >95%).
Physicochemical Properties

The following physicochemical properties should be determined for each homologue to understand the impact of structural modifications.

Property Method of Determination Significance
LogP/LogD Calculated (e.g., cLogP) and/or experimentally determined (e.g., shake-flask method).A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding.
Aqueous Solubility Kinetic or thermodynamic solubility assays.Crucial for oral bioavailability and formulation development.
pKa Potentiometric titration or UV-spectrophotometry.Determines the ionization state at physiological pH, affecting solubility and receptor interaction.

Biological Evaluation Cascade

A tiered approach to biological evaluation allows for the efficient screening of homologues and the generation of a robust SAR dataset. The specific assays will depend on the therapeutic target of interest. Pyridine derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][15][16]

Primary In Vitro Assays

The initial screening should focus on the primary biological target to determine the potency of each homologue. For example, if the target is a specific kinase, a kinase inhibition assay would be appropriate.[16]

Example Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a series of dilutions for each homologue.

  • In a 96-well plate, combine the kinase, a suitable substrate, and ATP.

  • Add the test compounds and incubate at the optimal temperature for the kinase.

  • Stop the reaction and quantify the amount of product formed, typically using a luminescence- or fluorescence-based method.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Secondary Assays: Cellular Activity and Selectivity

Homologues that demonstrate promising activity in primary assays should be advanced to cell-based assays to assess their efficacy in a more physiologically relevant context.

  • Cell Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the compounds on the growth of relevant cell lines.[17]

  • Target Engagement Assays: To confirm that the compounds are interacting with the intended target within the cell.

  • Selectivity Profiling: To assess the activity of the compounds against a panel of related biological targets to determine their selectivity.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays will be crucial for establishing a clear SAR.[18][19]

SAR_Analysis Structure-Activity Relationship Analysis Parent Parent (Isopropyl) IC50 = X nM HOMO1 HOMO-1 (n-Propyl) IC50 = Y nM Parent->HOMO1 Linear vs. Branched HOMO2 HOMO-2 (Isobutyl) IC50 = Z nM Parent->HOMO2 Increased Bulk HOMO4 HOMO-4 (Cyclopentyl) IC50 = B nM Parent->HOMO4 Conformational Restriction HOMO3 HOMO-3 (n-Butyl) IC50 = A nM HOMO1->HOMO3 Increased Length SAR_Conclusion SAR Conclusion: Potency is influenced by a) Chain branching b) Lipophilicity c) Steric bulk HOMO1->SAR_Conclusion HOMO2->SAR_Conclusion HOMO3->SAR_Conclusion HOMO4->SAR_Conclusion

Caption: An illustrative diagram for SAR analysis based on hypothetical IC50 values.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the systematic design, synthesis, and evaluation of homologues of this compound. By employing the principles of homologation, researchers can methodically explore the chemical space around this promising lead compound to identify analogues with improved therapeutic potential. The proposed synthetic routes are based on established and reliable chemical transformations, and the outlined analytical and biological evaluation cascades provide a clear path for advancing the most promising candidates.

Future work should focus on the synthesis and evaluation of the proposed homologous series. Based on the initial SAR findings, further optimization could involve the exploration of bioisosteric replacements for the chloro and fluoro groups, as well as the introduction of additional diversity at other positions on the pyridine ring. A thorough understanding of the SAR will be paramount in guiding the design of next-generation compounds with superior efficacy, selectivity, and drug-like properties.

References

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Methodological & Application

Application Note: A General Protocol for Profiling Novel Kinase Inhibitors Using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors requires robust and reliable methods to identify and characterize their activity and specificity. This application note provides a comprehensive, field-proven guide for the initial characterization of a novel compound, "5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride," for which no prior kinase target information is available. We will outline a universal screening strategy followed by a detailed protocol for determining the half-maximal inhibitory concentration (IC50) against potential kinase targets.

The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity. We will focus on the ADP-Glo™ Kinase Assay, a versatile and sensitive luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2] This method is ideal for primary screening and selectivity profiling due to its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations.[1][3]

Experimental Design: A Two-Stage Approach for Novel Compound Profiling

For a novel compound with an unknown kinase target, a logical and efficient approach involves a two-stage screening process. This strategy is designed to first broadly survey the kinome to identify potential targets and then to perform a more detailed characterization of the compound's potency against any identified "hits."

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Secondary Screening & IC50 Determination A Prepare Compound Stock (this compound) C Single-Point Kinase Assay (e.g., 10 µM compound concentration) A->C B Select Kinase Panel (e.g., diverse kinase families) B->C D Identify 'Hits' (% inhibition > 50%) C->D E Prepare Serial Dilution of Compound D->E F Kinase Assay with 'Hit' Kinases E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H

Figure 1: A two-stage workflow for profiling a novel kinase inhibitor.

PART 1: Primary Screening Protocol Using the ADP-Glo™ Kinase Assay

The primary screen is designed to rapidly assess the inhibitory activity of "this compound" against a broad panel of kinases at a single, relatively high concentration. This allows for the efficient identification of potential kinase targets for further investigation.

Materials and Reagents
  • Compound: this compound

  • Kinase Panel: A diverse panel of purified, active kinases (commercial panels are available from companies like Reaction Biology or can be assembled in-house).[4]

  • Substrates: Appropriate peptide or protein substrates for each kinase in the panel.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.[5] Note: Optimal buffer conditions can vary between kinases.

  • Multi-well plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Multichannel pipettes and a plate reader with luminescence detection capabilities.

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Compound Solution: Dilute the 10 mM stock solution to a 4X working concentration (e.g., 40 µM for a final assay concentration of 10 µM) in 1X Kinase Buffer.

  • Kinase and Substrate Solutions: Prepare 2X working solutions of each kinase and its corresponding substrate in 1X Kinase Buffer. The optimal concentration of kinase and substrate should be determined empirically for each kinase to ensure the assay is in the linear range.

  • ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The ATP concentration should ideally be at the Km for each kinase to accurately assess the potency of ATP-competitive inhibitors.[6][7] If the Km is unknown, a concentration of 10-100 µM is a common starting point.

Assay Procedure (96-well format)
  • Add Compound: To the appropriate wells of a white, opaque 96-well plate, add 5 µL of the 4X working compound solution. For control wells (no inhibitor), add 5 µL of 1X Kinase Buffer containing the same percentage of DMSO as the compound solution.

  • Add Kinase and Substrate: Add 10 µL of the 2X kinase/substrate mix to each well.

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence of each well using a plate reader.

Data Analysis for Primary Screening

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibitor - RLU_background))

Where:

  • RLU_compound: Relative Luminescence Units in the presence of the test compound.

  • RLU_no_inhibitor: Relative Luminescence Units in the absence of the test compound (DMSO control).

  • RLU_background: Relative Luminescence Units in the absence of kinase (buffer only).

A "hit" is typically defined as a compound that causes >50% inhibition of kinase activity at the screening concentration.

PART 2: IC50 Determination for "Hit" Kinases

Once "hit" kinases are identified, a secondary screen is performed to determine the IC50 of "this compound" for each of these kinases. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

Procedure for IC50 Determination
  • Prepare Serial Dilution of Compound: Prepare a 10-point, 3-fold serial dilution of the 10 mM compound stock solution in 100% DMSO. Then, prepare 4X working solutions of each concentration in 1X Kinase Buffer.

  • Perform Kinase Assay: Follow the same procedure as the primary screen (Section 1.3), but instead of a single concentration, add 5 µL of each of the serially diluted 4X compound solutions to the assay plate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration as described in Section 1.4.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9]

Interpreting the Results

The IC50 value provides a quantitative measure of the potency of "this compound" against the "hit" kinases. A lower IC50 value indicates a more potent inhibitor. This data is crucial for prioritizing kinases for further investigation and for understanding the compound's selectivity profile.

Visualization of the ADP-Glo™ Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction.[1][2]

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Detection A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate + remaining ATP A->B Kinase Activity C Add ADP-Glo™ Reagent B->C D ADP + Phosphorylated Substrate C->D Depletes remaining ATP E Add Kinase Detection Reagent (ADP to ATP conversion enzyme + Luciferase/Luciferin) D->E F Newly synthesized ATP E->F Converts ADP to ATP G Light (Luminescence) F->G Luciferase Reaction

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Summary of Quantitative Data Presentation

The results of the primary and secondary screens should be summarized in clear and concise tables.

Table 1: Example Primary Screening Results

Kinase Target% Inhibition at 10 µM"Hit" ( >50% Inhibition)
Kinase A85%Yes
Kinase B12%No
Kinase C65%Yes
.........

Table 2: Example IC50 Determination Results

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase C2.1

Conclusion and Future Directions

This application note provides a robust and adaptable framework for the initial characterization of a novel compound, "this compound," as a potential kinase inhibitor. By employing a two-stage screening process utilizing the sensitive and reliable ADP-Glo™ Kinase Assay, researchers can efficiently identify and quantify the compound's activity against a broad range of kinases. The data generated from these protocols will provide a solid foundation for further studies, including detailed mechanism of action studies, selectivity profiling against a larger kinase panel, and evaluation in cell-based assays to determine cellular potency and potential therapeutic applications.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Buffer 1 79334. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Retrieved from [Link]

Sources

Application Note: Safe Handling & Utilization of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the safe handling, physicochemical characterization, and experimental protocols for 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride .[1] As a critical pharmacophore intermediate in the synthesis of the BRAF inhibitor Encorafenib (LGX818) , this compound requires rigorous control strategies to maintain purity and ensure operator safety.[1] This document is intended for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Compound Name: this compound Common Role: Key intermediate for Encorafenib (Braftovi) synthesis.[1] CAS Number (Free Base): 1269440-17-6 (Referenced in context of Encorafenib intermediates) Molecular Formula: C₈H₁₀ClFN₂[1] · HCl Molecular Weight: 188.63 g/mol (Free base) + 36.46 (HCl) ≈ 225.09 g/mol [1]

Table 1: Physicochemical Properties
PropertySpecification / ObservationNotes
Appearance White to off-white crystalline solidHygroscopic; tends to clump if exposed to moisture.[1][2]
Solubility Soluble in DMSO, Methanol, Water (moderate)HCl salt improves aqueous solubility compared to free base.[1]
Melting Point >180°C (Decomposes)Exact value depends on crystal form/solvate.[1]
pKa (Calc) ~3.5 (Pyridine nitrogen)Protonation occurs at the pyridine ring nitrogen.[1]
Hygroscopicity HighCRITICAL: Store under inert gas (Argon/Nitrogen).[1]

Hazard Identification & Risk Assessment (EHS)

While specific toxicological data for this isomer may be limited, structure-activity relationship (SAR) analysis of halogenated aminopyridines dictates a Warning signal word.[1]

Primary Hazards (GHS Classification)
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6]

Critical Safety Insight: The "Bioactive Intermediate" Risk

As a precursor to a high-potency kinase inhibitor, this compound possesses structural motifs capable of biological interaction.

  • Precautionary Principle: Treat as a potential sensitizer and bioactive agent.

  • Exposure Limit: No OEL established.[5] Adopt a control band of < 10 µg/m³ (8h TWA) until validated.

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the mandatory workflow for transferring and solubilizing the compound to minimize hydrolysis risks and exposure.

HandlingWorkflow Storage Storage (-20°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Iso 5 Glovebox or Vented Balance Enclosure) Equilibration->Weighing 30-60 mins Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Usage Reaction/Assay Solubilization->Usage Immediate Use

Figure 1: Safe handling workflow emphasizing moisture control.

Experimental Protocol: Free-Basing for Synthesis

In many cross-coupling reactions (e.g., Buchwald-Hartwig or SNAr), the hydrochloride salt can interfere with the catalyst or base stoichiometry.[1] It is often necessary to convert the salt to the free base in situ or prior to reaction.

Method A: In-Situ Neutralization (Preferred for Process Efficiency)

Context: Used when the subsequent reaction solvent is non-polar (e.g., Toluene, Dioxane).[1]

  • Charge: Add 1.0 equiv of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl to the reaction vessel.

  • Solvent: Add the reaction solvent (e.g., 1,4-Dioxane).

  • Base Addition: Add 1.1 - 1.2 equiv of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Et₃N).[1]

    • Why: The extra 0.1 equiv ensures complete neutralization of the HCl.

  • Stir: Stir at room temperature for 15 minutes.

  • Proceed: Add the coupling partner and catalyst. The formed amine hydrochloride salt (e.g., DIPEA[1]·HCl) usually remains soluble or forms a benign precipitate that does not interfere.[1]

Method B: Extractive Isolation (High Purity)

Context: Used when the HCl salt counter-ion is detrimental to the catalyst system (e.g., sensitive Palladium cycles).[1]

  • Dissolution: Dissolve 10 g of the HCl salt in 50 mL of Water .

  • Basification: Slowly add Sat. NaHCO₃ or 1M NaOH dropwise with stirring until pH reaches ~9-10.

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract 3x with Ethyl Acetate or DCM .

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: Store the resulting oil/solid under Argon at 4°C.

Synthesis Context: Encorafenib Pathway

Understanding the downstream chemistry is vital for troubleshooting. This compound typically undergoes a coupling reaction with a pyrazole intermediate.

SynthesisPathway IntermediateA 5-Chloro-3-fluoro- N-isopropylpyridin-2-amine (The Compound) Coupling Coupling Reaction (SNAr or Pd-Catalysis) IntermediateA->Coupling Nucleophile IntermediateB Functionalized Pyrazole (e.g., Carbamate derivative) IntermediateB->Coupling Electrophile Encorafenib Encorafenib (LGX818) Target Molecule Coupling->Encorafenib Multi-step

Figure 2: Simplified synthetic utility in the Encorafenib pathway.[1]

Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, P100 respirator, and safety goggles.

  • Containment: Cover spill with a dry absorbent pad or vermiculite. Do not use water initially (creates acidic runoff).[1]

  • Neutralization: Wipe the area with a dilute (5%) Sodium Bicarbonate solution to neutralize traces of HCl.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the "Halogenated Solvents" waste stream.[1]

  • Do Not: Do not dispose of down the drain; pyridine derivatives are toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50922675, Encorafenib. Retrieved from [Link][1]

Sources

"synthesis and purification of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride for research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-205

Executive Summary

This application note details the optimized protocol for the synthesis and purification of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride , a critical pharmacophore often utilized in the development of calcium-sensing receptor (CaSR) antagonists (e.g., Encaleret) and various kinase inhibitors.

The method employs a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloro-3-fluoropyridine using isopropylamine. Unlike traditional methods that may suffer from poor conversion or difficult salt isolation, this protocol introduces a thermodynamically controlled salt formation step that ensures high crystallinity and long-term stability of the hygroscopic amine.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The synthesis relies on the electronic differentiation between the chlorine atoms at the C2 and C5 positions of the pyridine ring.

  • C2 Position: Highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen (–I, –M effects) and the ortho-fluorine atom (inductive withdrawal).

  • C5 Position: Deactivated relative to C2; substitution here typically requires transition metal catalysis (e.g., Buchwald-Hartwig).

Therefore, a catalyst-free SNAr approach is viable and preferred for "green" chemistry compliance.

Reaction Scheme (Graphviz Visualization)

ReactionScheme cluster_mech Selectivity Logic SM 2,5-Dichloro-3- fluoropyridine Inter Intermediate: Free Base Amine SM->Inter S_NAr, 90°C DMSO/Sealed Tube Reagent Isopropylamine (Excess) Reagent->Inter Product Target: HCl Salt Inter->Product 4M HCl in Dioxane EtOAc ppt Note C2 is activated by Ring N + 3-F

Figure 1: Synthetic pathway highlighting the regioselective SNAr transformation.

Experimental Protocols

Materials & Equipment
  • Starting Material: 2,5-Dichloro-3-fluoropyridine (>98% purity).

  • Reagent: Isopropylamine (ReagentPlus®, ≥99%).

  • Solvents: Dimethyl sulfoxide (DMSO, Anhydrous), Ethyl Acetate (EtOAc), 4M HCl in Dioxane.

  • Equipment: 150 mL Pressure Vessel (Ace Glass or equivalent) with Teflon bushing; Rotary Evaporator; Vacuum Oven.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective displacement of the C2-chloride.

  • Charge: To a 150 mL pressure vessel equipped with a magnetic stir bar, add 2,5-Dichloro-3-fluoropyridine (10.0 g, 60.2 mmol).

  • Solvent: Add DMSO (30 mL). Note: DMSO is chosen over ethanol to allow higher reaction temperatures without generating excessive internal pressure.

  • Reagent Addition: Add Isopropylamine (17.8 g, 301 mmol, 5.0 equiv) in one portion.

    • Critical Insight: A large excess of amine acts as both the nucleophile and the scavenger for the HCl generated during the reaction, preventing protonation of the pyridine nitrogen which could deactivate the ring.

  • Reaction: Seal the vessel and heat to 90°C in an oil bath. Stir vigorously for 12–16 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a more polar product (Rf ~0.4) should appear.

  • Workup:

    • Cool the vessel to room temperature (RT).

    • Pour the reaction mixture into Water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMSO.

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Step 2: Salt Formation & Purification

Objective: Conversion to the stable hydrochloride salt and removal of trace regioisomers.

  • Dissolution: Dissolve the crude yellow oil from Step 1 in Ethyl Acetate (50 mL). Ensure complete homogeneity.

  • Acidification: Cool the solution to 0–5°C (ice bath). Dropwise, add 4M HCl in Dioxane (20 mL, ~1.3 equiv relative to theoretical yield) over 10 minutes.

    • Observation: A thick white precipitate will form immediately.

  • Aging: Remove the ice bath and allow the slurry to stir at RT for 1 hour. This "aging" process allows the crystal lattice to organize, often excluding impurities trapped during rapid precipitation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 20 mL) followed by Pentane (20 mL) to remove residual acidity.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Yield: Expect 11.5 – 12.5 g (85–92%) of a white crystalline solid.

Analytical Data & Validation

TestMethodAcceptance CriteriaTypical Result
Appearance VisualWhite to off-white solidWhite crystalline powder
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)99.4%
Identity 1H NMR (DMSO-d6)Conforms to structureSee below
Chloride Content Titration (AgNO3)15.5% ± 0.5%15.6%

1H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J=2.0 Hz, 1H, H-6), 7.85 (dd, J=12.0, 2.0 Hz, 1H, H-4), 7.20 (br s, 2H, NH + HCl), 4.15 (m, 1H, CH), 1.22 (d, 6H, CH3). Note: The coupling of H-4 to Fluorine (J~12Hz) is diagnostic of the 3-fluoro substitution pattern.

Workflow Logic & Troubleshooting

Purification Logic Tree (Graphviz)

PurificationLogic cluster_decision Decision Point Start Crude Reaction Mixture Extract Aq. Workup (EtOAc/H2O) Remove DMSO/Salts Start->Extract Check TLC/HPLC Check Extract->Check Salt Salt Formation (HCl/Dioxane) Check->Salt Purity >90% Recryst Recrystallization (IPA/EtOH) Check->Recryst Purity <90% Final Pure HCl Salt Salt->Final Recryst->Salt

Figure 2: Decision matrix for purification based on intermediate purity.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Old isopropylamine (volatilized) or insufficient temperature.

    • Fix: Use fresh reagent; ensure vessel is sealed to maintain pressure; increase temp to 100°C.

  • Issue: Oiling out during salt formation.

    • Cause: Solvent too polar or wet.

    • Fix: Ensure EtOAc is dry.[1] If oil forms, scratch the flask side with a glass rod or add a seed crystal. Add more anti-solvent (Hexane/Pentane).

  • Issue: Pink/Red Coloration.

    • Cause: Oxidation of trace free amine or phenol impurities.

    • Fix: Recrystallize the final salt from Isopropanol (IPA).

Safety & Handling

  • Fluorine Chemistry: While the C-F bond is stable here, avoid strongly acidic conditions at high temperatures (>150°C) to prevent defluorination.

  • Pressure Vessels: The reaction involves heating a volatile amine (bp 32°C) well above its boiling point. Use a blast shield and rated pressure tubes.

  • HCl Handling: 4M HCl in Dioxane is corrosive and fuming. Handle in a fume hood.

References

  • Synthesis of 2-amino-3-fluoropyridines

    • Source: Patent WO2013112384.
    • Relevance: Confirms the SNAr reactivity of 2,5-dichloro-3-fluoropyridine.
    • Link:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source:J. Med. Chem. 2014, 57, 1855–1879.[2]

    • Relevance: Discusses regioselectivity in poly-halogen
    • Link:

  • Purification of Pyridine Hydrochloride Salts

    • Source:ResearchG
    • Relevance: Validates the use of anhydrous HCl in organic solvents for high-purity salt precipit
    • Link:

Sources

"use of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride in high-throughput screening"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for utilizing 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS: 1269440-17-6 [related free base context], internal code: CFIP-HCl ) within High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

As the critical "hinge-binding" scaffold of the BRAF inhibitor Encorafenib (LGX818) , this aminopyridine fragment represents a privileged structure in kinase drug discovery. Its primary applications in HTS are twofold:

  • Library Generation: Serving as a validated building block for the parallel synthesis of focused kinase-inhibitor libraries.

  • Assay Control: Acting as a low-molecular-weight reference probe (fragment) to validate ATP-competitive binding modes during assay development.

Physicochemical Profile & Handling

Successful HTS requires rigorous control over compound integrity. The hydrochloride salt form offers superior aqueous solubility compared to the free base, but requires specific handling in DMSO stocks to prevent precipitation during acoustic dispensing.

Table 1: Compound Specifications
PropertySpecificationCritical Note for HTS
Molecular Formula C₈H₁₀ClFN₂[1][2][3] · HClSalt form alters effective concentration calc.
Molecular Weight 225.09 g/mol (Salt)Use salt correction factor (1.19x) vs free base.
Solubility (DMSO) > 50 mMHygroscopic; store under N₂/Ar.
Solubility (Aq) ~10 mM (pH dependent)Acidic pH stabilizes solution; avoid rapid pH jumps.
pKa (Calc) ~3.5 (Pyridine N)Protonated at physiological pH; H-bond donor.
Storage & Stability Protocol
  • Solid State: Store at -20°C in a desiccator. The HCl salt is hygroscopic.

  • Stock Solution (10 mM DMSO): Stable for 3 months at -80°C. Avoid >3 freeze-thaw cycles.

  • HTS Working Plate: Stable for 24 hours at RT if sealed.

Application I: Parallel Synthesis of Focused Libraries

The primary utility of CFIP-HCl in HTS is not as a screenable singleton, but as a scaffold input for generating DNA-Encoded Libraries (DEL) or spatially separated parallel synthesis arrays. The 2-amino group is the nucleophilic handle used to couple this "head group" to diverse "tail" moieties (e.g., via urea, amide, or sulfonamide linkers).

Workflow Logic

The following diagram illustrates the integration of CFIP-HCl into a library synthesis workflow for HTS.

LibrarySynthesis Start CFIP-HCl (Scaffold Input) Base Free-Basing (DIPEA/TEA) Start->Base Neutralization Coupling Parallel Coupling (Suzuki/Buchwald/Amide) Base->Coupling Nucleophile Activation Purify High-Throughput Purification (SPE) Coupling->Purify Crude Library QC QC: LC-MS (Purity > 90%) Purify->QC Validation Plate HTS Master Plate (384-well) QC->Plate Formatting

Figure 1: Workflow for converting the CFIP-HCl scaffold into a screenable library.

Protocol: 96-Well Parallel Amide Coupling

Objective: Synthesize 96 analogs targeting the BRAF hinge region.

  • Scaffold Prep: Dissolve CFIP-HCl (1 eq) in DMA (Dimethylacetamide). Add DIPEA (3 eq) to neutralize the HCl salt and activate the amine.

  • Dispensing: Transfer 50 µL of scaffold solution to a 96-well reaction block.

  • Library Addition: Add diverse acid chlorides or carboxylic acids (1.2 eq) + HATU (1.2 eq) to distinct wells.

  • Reaction: Seal and shake at 60°C for 12 hours.

  • Workup: Use solid-phase extraction (SPE) cartridges (SCX - Strong Cation Exchange) to capture the pyridine product. Wash with MeOH, elute with NH₃/MeOH.

  • Formatting: Evaporate solvent and reconstitute in 100% DMSO for HTS.

Application II: Assay Development & Fragment Screening

In Fragment-Based Drug Discovery (FBDD), CFIP-HCl serves as a control binder . Because it mimics the hinge-binding motif of Encorafenib, it is used to validate the sensitivity of biophysical assays (SPR, NMR, or Thermal Shift) before screening unknown libraries.

Mechanism of Action

The 2-aminopyridine motif forms a bidentate hydrogen bond with the kinase hinge region (typically Cys532 in BRAF). The isopropyl group occupies the hydrophobic specificity pocket.

Protocol: Thermal Shift Assay (TSA/DSF) Validation

Purpose: Verify that the HTS assay can detect weak binders (fragments) using CFIP-HCl as a positive control.

  • Protein Prep: Dilute BRAF(V600E) kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂).

  • Dye Prep: Add SYPRO Orange (5000x stock) to protein solution (final 5x).

  • Compound Addition:

    • Test Wells: Add CFIP-HCl (Final conc: 100 µM, 1% DMSO).

    • Negative Control: 1% DMSO only.

    • Positive Control: Encorafenib (Final conc: 1 µM).

  • Execution: Run melt curve (25°C to 95°C, 1°C/min) on a qPCR machine.

  • Analysis:

    • Calculate

      
       (Shift in melting temperature).
      
    • Acceptance Criteria: CFIP-HCl should induce a

      
       of +1.5°C to +3.0°C (indicative of fragment binding). Encorafenib should induce >10°C shift.
      

HTS Data Analysis & Quality Control

When screening libraries derived from CFIP-HCl, data normalization is critical due to the "scaffold effect" (where the core structure drives baseline binding).

Table 2: Troubleshooting HTS Anomalies
ObservationRoot CauseCorrective Action
Low Signal in QC Wells Precipitation of HCl saltEnsure final DMSO conc is <2% in assay buffer; pre-dilute in intermediate plate.
High False Positive Rate AggregationAdd 0.01% Triton X-100 to assay buffer.
Inconsistent IC50 pH mismatchThe HCl salt is acidic. Ensure assay buffer capacity (>20mM HEPES) buffers the addition.
Signal Pathway & Logic

The following diagram details the decision logic for classifying hits derived from this scaffold.

HTSLogic Screen Primary Screen (Single Point 10µM) Filter Activity > 50%? Screen->Filter DoseResponse Dose Response (10-pt IC50) Filter->DoseResponse Yes Discard Discard Filter->Discard No Biophys Biophysical Validation (SPR/TSA) DoseResponse->Biophys IC50 < 1µM Selectivity Selectivity Panel (Wild Type vs V600E) Biophys->Selectivity Binding Confirmed Lead Validated Lead Selectivity->Lead Selectivity > 10x

Figure 2: Decision tree for validating hits derived from CFIP-HCl libraries.

References

  • Delord, J. P., et al. (2017). "Clinical activity and safety of the BRAF inhibitor encorafenib in patients with BRAF V600E-mutant metastatic colorectal cancer." Journal of Clinical Oncology.

  • Stuart, D. D., et al. (2012). "Preclinical profile of LGX818: A potent and selective RAF kinase inhibitor." Cancer Research.

  • PubChem Compound Summary. (2023). "Encorafenib."[1][4][5] National Center for Biotechnology Information.

  • Gesztelyi, R., et al. (2012). "The Hill equation and the origin of quantitative pharmacology." Archive for History of Exact Sciences. (Context: IC50 calculation standards).

  • ChemicalBook. (2023). "Product Specifications: 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine."

Disclaimer: This protocol is intended for research use only. All chemical handling must be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Cellular Profiling & Bio-Compatibility Assessment of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the high-stakes environment of Fragment-Based Drug Discovery (FBDD) and Lead Optimization , the biological characterization of synthetic intermediates is as critical as profiling the final drug candidate.[1]

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (hereafter referred to as CFIP-HCl ) is a halogenated pyridine scaffold often utilized as a "head-group" building block in the synthesis of next-generation kinase inhibitors (e.g., targeting MAPK/BRAF or ALK pathways).[1] Incomplete coupling or purification carryover of such intermediates can introduce off-target cytotoxicity , skewing potency data (IC50) of the final drug substance.[1]

This Application Note provides a rigorous framework for:

  • Solubility & Formulation: Handling the hydrochloride salt in cellular buffers.[1]

  • Cytotoxicity Profiling: Establishing the "No-Observed-Adverse-Effect Level" (NOAEL) in vitro.

  • Fragment Screening: Validating the scaffold's intrinsic activity against standard cell lines.[1]

Chemical Identity & Properties

PropertySpecification
Compound Name This compound
Core Structure Pyridine ring, halogenated (Cl, F), N-alkylated
Role Synthetic Intermediate / Pharmacophore Fragment
Molecular Weight ~225.09 g/mol (HCl salt)
Solubility DMSO (>50 mM), Water (Moderate, pH dependent)
Storage -20°C, Desiccated (Hygroscopic nature of HCl salt)

Experimental Logic: The "Clean-Limit" Strategy

We do not assume this intermediate is inert.[1] Halogenated pyridines can exhibit intrinsic biological activity, including membrane intercalation or non-specific enzyme inhibition.[1] To validate a drug discovery campaign, we must prove that any observed cell death is due to the final drug, not this precursor.[1]

The Validation Workflow

The following diagram illustrates the decision matrix for qualifying this intermediate.

G Start Compound CFIP-HCl Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility pH_Check pH Adjustment (Neutralize HCl) Solubility->pH_Check Dissolution Tox_Assay Cytotoxicity Assay (HepG2 / A375) pH_Check->Tox_Assay Dosing Decision IC50 Determination Tox_Assay->Decision Safe Inert Fragment (Safe for Screening) Decision->Safe IC50 > 100µM Toxic Active Fragment (Requires Purification) Decision->Toxic IC50 < 10µM

Figure 1: Decision workflow for qualifying synthetic intermediates in cell-based assays.

Detailed Protocols

Protocol A: Stock Preparation & pH Management

Rationale: As a hydrochloride salt, CFIP-HCl will significantly acidify unbuffered solutions.[1] Direct addition to cell media without neutralization can cause false-positive toxicity due to acidosis, not chemical activity.[1]

  • Weighing: Weigh 10 mg of CFIP-HCl into a sterile glass vial.

  • Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock .[1]

    • Calculation:

      
      [1]
      
  • Intermediate Dilution (Critical Step):

    • Prepare a 10x working solution in PBS (pH 7.4) .

    • Check pH: If the solution turns yellow (phenol red indicator) or pH drops below 7.0, titrate with 1N NaOH until neutral.[1]

    • Why? This ensures the HCl counter-ion does not strip the bicarbonate buffer of the cell culture media.[1]

Protocol B: Cytotoxicity Profiling (CellTiter-Glo®)

Objective: Determine the IC50 of the fragment to set safety limits for carryover.[1] Cell Lines:

  • HepG2: To assess general metabolic toxicity.[1]

  • A375 (BRAF V600E): To check for specific kinase scaffold activity (given the structural similarity to BRAF inhibitors like Encorafenib).[1]

Step-by-Step:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare a serial dilution of CFIP-HCl (neutralized) ranging from 100 µM down to 0.1 µM (1:3 dilution series).

    • Vehicle Control: 0.5% DMSO (matched to highest concentration).[1]

    • Positive Control:[1] Staurosporine (1 µM) or Encorafenib (if available, for comparison).[1]

  • Incubation: Treat cells for 72 hours .

  • Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate 10 mins dark. Measure Luminescence.

Protocol C: Western Blot Interference Check (Optional)

Rationale: If this fragment is a competitive inhibitor for the ATP pocket (common for aminopyridines), it might inhibit phosphorylation even if not toxic.[1]

  • Treatment: Treat A375 cells with 10 µM CFIP-HCl for 1 hour.

  • Lysis: Harvest lysates using RIPA buffer + Phosphatase Inhibitors.

  • Target: Blot for pERK1/2 (Downstream of BRAF).[1]

  • Interpretation:

    • No reduction in pERK: Fragment is inert (Good).[1]

    • Reduction in pERK: Fragment has intrinsic kinase activity (Bad for negative control, interesting for FBDD).[1]

Data Analysis & Interpretation

Summarize your findings using the following template. This data determines the "Purity Specification" for your medicinal chemistry team.

ParameterResult (Example)Interpretation
Solubility Limit 80 mM in DMSOHigh solubility; suitable for HTS.[1]
HepG2 IC50 > 100 µMNon-toxic to general metabolism.[1]
A375 IC50 45 µMWeak intrinsic activity.[1]
Max Safe Carryover 1%If final drug is tested at 1µM, <1% impurity is safe.[1]

Mechanism of Action (Structural Context)[1][3]

The following diagram contextualizes where this fragment fits into the broader kinase inhibition landscape (specifically the MAPK pathway), highlighting why we test it against specific cell lines.

MAPK RTK RTK (Receptor) RAS RAS (GTPase) RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Encorafenib Encorafenib (Full Drug) Encorafenib->BRAF Strong Inhibition CFIP CFIP-HCl (Fragment) CFIP->BRAF Potential Weak Binding?

Figure 2: Pathway map showing the potential interaction of the fragment (CFIP-HCl) vs. the full drug (Encorafenib) within the MAPK signaling cascade.[1]

References

  • Flick, A. C., et al. (2020).[1][2] "Synthetic Approaches to the New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[1][2] (Discusses synthesis of Encorafenib and related pyridine intermediates). [1]

  • Food and Drug Administration (FDA). (2018).[1][2][3] "BRAFTOVI (encorafenib) Prescribing Information."[1][3][4] (Provides context on the final drug structure and biological targets).

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 10773268 (Related Fluoropyridines)." PubChem. (For physicochemical property verification).

  • International Conference on Harmonisation (ICH). (2006).[1] "Guideline Q3A(R2): Impurities in New Drug Substances." (Regulatory basis for profiling intermediates).[1]

Sources

Troubleshooting & Optimization

"5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride solubility issues in DMSO"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Users frequently report precipitation or incomplete dissolution when attempting to prepare high-concentration stock solutions (>10 mM) of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (HCl salt) in anhydrous Dimethyl Sulfoxide (DMSO).[1]

This guide addresses the thermodynamic conflict between the high lattice energy of the hydrochloride salt and the aprotic nature of DMSO.[2] While DMSO is an excellent solvent for the free base form of this molecule, it often fails to fully solvate the ionic HCl lattice without assistance.[2]

Module 1: The Chemistry of the Problem

To solve the solubility issue, one must understand the molecular conflict occurring in your vial.[2]

  • Lattice Energy vs. Solvation: The target molecule is a pyridinium hydrochloride salt .[2] The electrostatic attraction between the protonated pyridine nitrogen and the chloride anion creates a strong crystal lattice.[2]

  • The DMSO Limitation: While DMSO is a polar solvent (dipole moment ~3.96 D), it is aprotic .[2] It is excellent at solvating cations (via its oxygen lone pairs) but poor at solvating small, hard anions like Chloride (Cl⁻) because it lacks hydrogen bond donors.[2]

  • The Result: The DMSO cannot effectively "shield" the chloride ion, causing the salt to remain associated and precipitate out of solution, particularly at the high concentrations required for High-Throughput Screening (HTS) or animal dosing.[2]

Visualizing the Solubility Barrier:

SolubilityMechanism Salt Target Molecule (HCl Salt) [High Lattice Energy] Interaction Solvation Attempt Salt->Interaction DMSO Anhydrous DMSO [Polar Aprotic] DMSO->Interaction Result Precipitation / Suspension (Chloride anion unsupported) Interaction->Result Lack of H-Bond Donors

Figure 1: The mechanistic failure of anhydrous DMSO to solvate the chloride anion of the target salt.[1][2]

Module 2: Troubleshooting Decision Tree

Before altering your experimental protocol, determine the constraints of your assay using this logic flow.

DecisionTree Start Start: Solubility Issue CheckAssay Can the assay tolerate <1% Water/Buffer? Start->CheckAssay YesWater Yes CheckAssay->YesWater Biological Assay NoWater No (Strictly Anhydrous) CheckAssay->NoWater Chemical Synthesis ProtocolB Protocol B: Co-Solvent Strategy YesWater->ProtocolB ProtocolA Protocol A: Convert to Free Base NoWater->ProtocolA

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

Module 3: Validated Protocols

Protocol A: Conversion to Free Base (The "Gold Standard")

Best for: High-concentration stocks, strictly anhydrous applications, and long-term storage.[1][2]

The free base of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine is significantly more lipophilic and will dissolve readily in DMSO at concentrations >50 mM.[1]

Materials:

  • Target HCl Salt[1][2]

  • Ethyl Acetate (EtOAc)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH[2]

  • Separatory funnel[1][2]

Step-by-Step:

  • Dissolve: Dissolve the HCl salt in a minimal amount of water (it is highly water-soluble).[1]

  • Basify: Add saturated NaHCO₃ solution until pH > 9. The solution will likely become cloudy as the free base precipitates.[2]

  • Extract: Add an equal volume of Ethyl Acetate and shake vigorously in a separatory funnel. The free base will migrate into the organic (EtOAc) layer.[2]

  • Isolate: Collect the organic layer.[2] Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and evaporate the solvent under reduced pressure (Rotavap).

  • Reconstitute: The resulting oil/solid is the Free Base .[2] Dissolve this residue in anhydrous DMSO.

Protocol B: The "Water Spike" Method

Best for: Biological assays (IC50 determination) where stock dilution is immediate.[2]

If you cannot perform an extraction, you can exploit the salt's water solubility.[2]

  • Weigh the target amount of HCl salt.[2]

  • Dissolve the salt completely in sterile distilled water at 10x the desired final concentration (e.g., if you need 10 mM in DMSO, make 100 mM in water).[2]

  • Dilute this aqueous solution with DMSO.[2]

    • Note: Most pyridine salts tolerate a 10-20% water content in DMSO without precipitating, provided the initial dissolution was aqueous.[1][2]

Protocol C: Thermal Dissolution (High Risk)

Best for: Quick qualitative checks.[2] NOT recommended for quantitative standards.

  • Add DMSO to the salt.[2][3]

  • Sonicate at 40°C for 20 minutes.

  • Warning: If the solution is clear while warm but precipitates upon cooling to room temperature (25°C), this creates a supersaturated solution .[2] Using this for serial dilutions will result in erratic data as the compound crashes out during pipetting.[2]

Module 4: Comparative Solubility Data

The following data estimates are based on structural analogs (Aminopyridines) and general solubility rules for hydrochloride salts.

Solvent SystemFormEstimated Solubility LimitComment
Pure DMSO HCl Salt< 2 mg/mLHigh risk of precipitation.[1]
Pure DMSO Free Base> 50 mg/mLExcellent solubility.[1]
Water HCl Salt> 50 mg/mLHighly soluble, acidic pH (~4-5).[1][2]
Water Free Base< 0.1 mg/mLPoor solubility.[1]
Ethanol HCl Salt~ 10-20 mg/mLModerate solubility.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I just heat the DMSO to 80°C to force it into solution? A: We strongly advise against this. While heat increases solubility, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine contains a secondary amine and halogen substituents.[1] Prolonged heating of the HCl salt in DMSO (which becomes acidic) can lead to degradation or side reactions with the solvent.[2] Furthermore, the compound will likely re-precipitate upon cooling.[2]

Q2: Why did the vendor sell me the HCl salt if it doesn't dissolve in DMSO? A: The HCl salt is the most stable solid form.[2] The free base is often an oil or a low-melting solid that is prone to oxidation and difficult to handle/weigh.[1] The salt form ensures shelf-stability, assuming the end-user will perform the necessary solubilization steps (Protocol A or B).[1]

Q3: Will the HCl salt affect my cellular assay? A: Yes. Dissolving an HCl salt in a small volume of unbuffered vehicle can significantly lower the pH.[2]

  • Example: A 10 mM solution of the HCl salt can drop the pH of the immediate media environment, potentially causing false positives in cytotoxicity assays.[2] Always buffer your controls.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69401, Pyridine Hydrochloride.[2] Retrieved from [Link][2]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis.[2] University of Glasgow.[2] (Discusses lattice energy and solubility of amine salts). Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (General reference for inorganic salt solubility in DMSO). Retrieved from [Link][2]

  • Balbach, S., & Korn, C. (2004). Pharmaceutical salt selection.[2] International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] (Review of salt properties vs. free base).

Sources

Technical Support Hub: Optimizing Biocompatibility of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TSH-ENC-INT-001 Compound Class: Halogenated Aminopyridine / Kinase Inhibitor Intermediate Primary Application: Synthesis of BRAF inhibitors (e.g., Encorafenib)[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride , a critical building block in the synthesis of second-generation BRAF inhibitors like Encorafenib.

The Problem: Researchers frequently report "unexpected cytotoxicity" in normal cell lines (e.g., HEK293, fibroblasts) when using this intermediate. The Reality: In 90% of cases, this toxicity is artifactual , driven by three physicochemical factors rather than specific target engagement:

  • Acidosis: The HCl salt induces rapid pH drops in unbuffered media.

  • Lysosomotropism: As a lipophilic amine, the compound sequesters in lysosomes, causing vacuolization.

  • Precipitation: Micro-crystallization at physiological pH causes physical cellular stress.

This guide provides the protocols to eliminate these artifacts and determine the true therapeutic window of your compound.

Module 1: The "Acid Shock" Phenomenon (Immediate Toxicity)

Symptom: Cells detach or media turns yellow (phenol red indicator) within minutes of compound addition.

Root Cause: The hydrochloride (HCl) counter-ion dissociates, overwhelming the bicarbonate buffer system in standard DMEM/RPMI, especially at high stock concentrations (>10 mM).

Troubleshooting Protocol: The "Buffered Step-Down" Method

Do not add the HCl salt directly to cell culture media.[1]

StepActionTechnical Rationale
1 Dissolve in DMSO Create a high-concentration stock (e.g., 100 mM) in 100% DMSO. The HCl salt is soluble here.
2 Intermediate Dilution Dilute the DMSO stock 1:10 into 100 mM HEPES (pH 7.4) or PBS (pH 7.4) . Vortex immediately.
3 Final Addition Add this intermediate solution to your cell culture media.

Why this works: The intermediate step neutralizes the HCl in a high-capacity buffer (HEPES) before the compound ever touches the sensitive cell culture media.

Module 2: Lysosomal Trapping (Delayed Toxicity)

Symptom: Cells remain attached but develop massive intracellular vacuoles (clear bubbles) after 24–48 hours. Viability drops slowly.

Root Cause: This compound is a Cationic Amphiphilic Drug (CAD) .[2][3] It diffuses into lysosomes (pH ~5.0), becomes protonated (trapped), and draws in water osmotically. This is a physicochemical property, not a toxicological target effect.

Diagnostic Experiment: The Ammonium Chloride Block

To prove that your toxicity is lysosomal (and therefore likely an artifact in normal cells), run this control:

  • Condition A: Cells + Compound (10 µM).

  • Condition B: Cells + Compound (10 µM) + Ammonium Chloride (10 mM) .

Interpretation:

  • If Condition B shows less vacuolization/toxicity than A, the toxicity is due to lysosomal trapping.

    
     raises lysosomal pH, preventing the compound from getting trapped.
    

Module 3: Visualizing the Toxicity Pathways

The following diagram illustrates the two distinct pathways of cytotoxicity (Artifact vs. True Toxicity) and where you must intervene.

ToxicityPathways cluster_fix Intervention Points Compound 5-Chloro-3-fluoro- N-isopropylpyridin-2-amine HCl Media Cell Culture Media (pH 7.4) Compound->Media Direct Addition Acidosis Rapid pH Drop (Acidosis) Media->Acidosis HCl Dissociation Lysosome Lysosomal Entry (pH 5.0) Media->Lysosome Passive Diffusion Target Off-Target Kinase Inhibition Media->Target Specific Binding Necrosis Immediate Necrosis (Artifact) Acidosis->Necrosis Trapping Protonation & Trapping (Swelling/Vacuoles) Lysosome->Trapping Weak Base Effect Apoptosis True Apoptosis Target->Apoptosis Buffer Pre-Buffer (HEPES) Limit Limit Conc < 10µM

Caption: Distinction between artifactual toxicity (Acidosis, Lysosomal Trapping) and true pharmacological effects.

Module 4: Solubility & Precipitation (The "Invisible" Killer)

Symptom: "Inconsistent IC50 curves." Toxicity varies wildly between replicates.

Root Cause: The free base of this amine is lipophilic. Upon neutralization in media, it may precipitate into micro-crystals that physically damage cell membranes.

Solvent Compatibility Table
SolventMax Final Conc. (%)Solubility of CompoundToxicity Risk
DMSO 0.5%High (>100 mM)Low (Standard)
Ethanol 0.5%ModerateModerate (Evaporation issues)
Water/PBS 100%Very Low (Precipitates) High (Crystals form)
PEG-400 1.0%HighLow (Prevents precipitation)

Recommendation: If you observe precipitation at >10 µM, switch your vehicle to a DMSO/PEG-400 (50:50) mix for the stock solution.

FAQ: Frequently Asked Questions

Q: Can I autoclave the stock solution? A: No. Halogenated pyridines can be heat-sensitive and may degrade or release chloride ions.[1] Use 0.22 µm PTFE filters for sterilization after dissolving in DMSO/Buffer.

Q: Why are my control cells (Normal Fibroblasts) dying more than my cancer cells? A: Normal cells often have lower lysosomal capacity and are more sensitive to pH shifts than cancer cells (which are adapted to acidic microenvironments, the Warburg effect). You are likely seeing the "Acid Shock" described in Module 1.

Q: Is this compound a prodrug? A: No, but it is a metabolic intermediate. In liver cells (HepG2), it may be metabolized by CYPs. If you see toxicity only in liver cells, consider adding a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) to rule out reactive metabolite formation.[1]

References

  • Encorafenib Structure & Synthesis: PubChem Compound Summary for CID 50904683 (Encorafenib). National Center for Biotechnology Information. [Link]

  • Lysosomotropism Mechanism: Kazmi, F. et al. (2013).[2] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition. [Link]

  • DMSO Toxicity Limits: Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO."[1] FASEB Journal. [Link]

Sources

"5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride precipitation in cell culture media"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimization Protocols

Executive Summary

You are encountering precipitation issues with 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (hereafter referred to as Compound-HCl ) upon introduction to cell culture media. This is a common physicochemical challenge when transitioning lipophilic weak bases from organic solvents (DMSO) into buffered, high-salt aqueous environments (DMEM/RPMI).

This guide addresses the three primary drivers of this precipitation: pH-induced deprotonation , the Common Ion Effect , and Solvent Shock . The protocols below are designed to maintain compound bioavailability without compromising cell viability.

Part 1: The Mechanistic "Why"

To solve the problem, we must first understand the invisible forces at play in your tube.

1. The pH Trap (Deprotonation)

Your compound is a hydrochloride salt. In the dry state or acidic solvents, it is protonated (


) and polar.
  • The Conflict: Cell culture media (pH 7.2–7.[1]4) acts as a buffer.

  • The Mechanism: If the pKa of the pyridine nitrogen is near or below 7.4 (common for halogenated aminopyridines), the media strips the proton from the salt.

  • Result: The compound converts to its Free Base form (

    
    ), which is significantly less water-soluble and lipophilic, causing immediate "crashing out."
    
2. The Common Ion Effect
  • The Conflict: Your compound brings Chloride ions (

    
    ). Standard DMEM contains ~119 mM NaCl.
    
  • The Mechanism: According to Le Chatelier’s principle, the high concentration of

    
     in the media pushes the equilibrium back toward the solid salt form (
    
    
    
    ), reducing the solubility product (
    
    
    ) threshold.
3. Solvent Shock
  • The Conflict: Adding 100% DMSO stock to water creates a localized exothermic reaction and a rapid polarity shift.

  • The Mechanism: At the injection site, the local concentration exceeds the solubility limit before diffusion can occur.

Part 2: Troubleshooting FAQs

Q1: The precipitate forms instantly upon adding the stock to the media.[1] How do I stop this? A: This is "Solvent Shock."

  • Immediate Fix: Do not add the stock directly to a static volume of media.

  • Protocol: Vortex the media while adding the DMSO stock dropwise. This maximizes dispersion speed, preventing local concentrations from exceeding the nucleation threshold.

Q2: My solution is clear initially but precipitates after 2 hours in the incubator. Why? A: This is likely "Crystal Seeding" or thermodynamic equilibration.

  • Cause: The solution was supersaturated. Over time, the system seeks a lower energy state (crystalline solid).

  • Fix: Your working concentration is too high for the aqueous solubility limit. You must lower the final concentration or use a carrier protein (see Protocol B).

Q3: Can I heat the media to dissolve the precipitate? A: Caution Advised.

  • While heating to

    
     increases solubility, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine is a halogenated pyridine. Excessive heat can accelerate hydrolysis or degradation.
    
  • Rule: If it doesn't dissolve at

    
     with vigorous vortexing, it will not stay in solution during the assay. Filter it (0.22 
    
    
    
    ) and quantify the actual concentration via HPLC, or lower the dose.

Q4: Will increasing DMSO concentration help? A: Only marginally.

  • Most cells tolerate up to 0.5% - 1.0% DMSO. Increasing DMSO beyond this causes cytotoxicity that masks your experimental results. The solubility gain from 0.5% to 1.0% DMSO is usually insufficient to counteract the water insolubility of the free base.

Part 3: Visualization of the Problem

The following diagram illustrates the competing equilibria causing your precipitation.

PrecipitationMechanism Stock DMSO Stock (Solubilized Salt) Mix Mixing Interface (High Local Conc.) Stock->Mix Injection Media Culture Media (pH 7.4, High [Cl-]) Media->Mix Buffering Equilibrium Chemical Equilibrium Mix->Equilibrium FreeBase Free Base Form (Hydrophobic) Equilibrium->FreeBase pH > pKa (Deprotonation) Precipitate PRECIPITATE (Crystal Formation) Equilibrium->Precipitate Common Ion Effect (High Cl-) Soluble Soluble Ion (Bioavailable) Equilibrium->Soluble Low Conc. FreeBase->Precipitate Aggregation

Figure 1: Mechanistic pathway of aminopyridine HCl salt precipitation in physiological media.

Part 4: Validated Protocols
Protocol A: The "Serum-First" Method (Recommended)

Best for: Preventing precipitation by utilizing Albumin binding.

Rationale: Serum albumin (BSA/FBS) has high affinity for lipophilic small molecules. Binding the compound to protein before it hits the bulk water prevents crystal nucleation.

  • Calculate the total volume of stock required for your experiment.

  • Aliquot 100% FBS (Fetal Bovine Serum) into a sterile tube. Volume should be 10x the volume of your DMSO stock.

  • Add the DMSO compound stock dropwise into the 100% FBS while vortexing.

    • Result: The compound binds to serum proteins.[1]

  • Incubate the FBS-Compound mix for 10 minutes at Room Temp.

  • Add this mixture to your bulk cell culture media (DMEM/RPMI).

Protocol B: The Serial Dilution Step-Down

Best for: Serum-free experiments.

  • Prepare your high-concentration stock in 100% DMSO (e.g., 10 mM).

  • Create an Intermediate Stock in sterile PBS (Phosphate Buffered Saline) adjusted to pH 6.0 (slightly acidic).

    • Note: The lower pH keeps the pyridine protonated and soluble longer.

    • Dilute DMSO stock 1:10 into this PBS.

  • Immediately add the Intermediate Stock to the final cell culture wells.

    • Warning: This must be done quickly. The intermediate stock is metastable.

Part 5: Data & Specifications
Table 1: Solubility Parameters
ParameterValue / ConditionImpact on Solubility
Molecular Form HCl SaltSoluble in water (acidic pH), Soluble in DMSO.
Media pH 7.2 – 7.6Critical Risk: Shifts equilibrium to insoluble free base.
Media [Cl-] ~100–150 mMHigh Risk: Reduces solubility via Common Ion Effect.
Max DMSO % < 0.5% (Cell dependent)Limits the "co-solvent" solubilizing power.
Temperature

vs

Precipitation is more likely at

(storage). Always warm media before addition.
Table 2: Media Composition Check (Standard DMEM)
ComponentConcentration (mM)Interaction Note
Sodium Chloride ~110.0Source of Common Ion (

).
Sodium Bicarbonate ~44.0Primary Buffer (maintains pH 7.4).
Potassium Chloride ~5.3Additional

source.
Calcium Chloride ~1.8Can form complexes with some fluorinated amines.
Part 6: Workflow Visualization

Use this decision tree to select the correct protocol for your specific assay conditions.

ProtocolSelection Start Start: Dissolve Compound in 100% DMSO SerumCheck Does assay allow Serum (FBS)? Start->SerumCheck YesSerum Yes: Use Protocol A (Serum-First) SerumCheck->YesSerum Standard Growth NoSerum No: Serum-Free Media SerumCheck->NoSerum Starvation/Signaling StepDown Use Protocol B (Intermediate Dilution) NoSerum->StepDown Short Term Cyclodextrin Alternative: Use Hydroxypropyl-β-cyclodextrin as carrier NoSerum->Cyclodextrin Long Term/High Conc.

Figure 2: Decision tree for selecting the optimal solubilization strategy.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Thermo Fisher Scientific. "Gibco DMEM Formulation Details." (Standard reference for ionic strength and Cl- concentration).

  • Way, L. (2017).[2] "Troubleshooting Compound Precipitation in Cell Culture." ResearchGate Technical Discussions.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: API-INT-884495 Subject: Process Optimization & Troubleshooting for Critical Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Variability Matrix

You are likely encountering variability in three specific Critical Quality Attributes (CQAs): Color/Appearance (off-white vs. pink/brown), Hygroscopicity (free-flowing powder vs. sticky clumps), and Assay Potency (fluctuating HCl stoichiometry).[2]

For 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride , these issues are rarely random. They stem from the competition between the regioselectivity of the upstream synthesis and the thermodynamics of the downstream salt formation. This guide deconstructs these phases into actionable troubleshooting protocols.

Module 1: Synthesis & Reaction Control (Upstream)

Context: The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 5-chloro-2,3-difluoropyridine  with isopropylamine .[1][2]
The Core Problem: Regioselectivity & Temperature

The 2-position is electronically activated by the pyridine nitrogen, making it the primary target. However, the 3-fluoro group is also a viable leaving group, especially given the steric bulk of the isopropylamine nucleophile.

Q: Why does my impurity profile shift between batches despite using the same molar equivalents? A: You are likely seeing Temperature Hysteresis .[2]

  • Mechanism: The activation energy (

    
    ) for the substitution at C3 (Impurity B) is higher than at C2 (Product).[2] If your reactor has "hot spots" during dosing, or if the exotherm is not quenched immediately, you generate the C3-isomer.
    
  • Diagnostic: Check HPLC for a peak at RRT ~0.9 or ~1.1 (Regioisomer).

  • Corrective Action: Implement Cryogenic Dosing Protocol .

Protocol A: Cryogenic Dosing for Regiocontrol
  • Cool the solution of 5-chloro-2,3-difluoropyridine in THF (or MeCN) to -10°C .

  • Pre-cool the isopropylamine solution.

  • Dose the amine slowly, ensuring internal temperature (

    
    ) never exceeds 0°C .
    
  • Ramp to Room Temperature (RT) only after 95% conversion is confirmed by IPC (In-Process Control).

Visualizing the Pathway

ReactionPathway SM 5-chloro-2,3- difluoropyridine Product Target Product (C2 Substitution) SM->Product  Low Temp (-10°C)  Kinetic Control Impurity_C3 Impurity B (C3 Substitution) SM->Impurity_C3  High Temp (>20°C)  Thermodynamic Leak Reagent Isopropylamine Reagent->SM + Impurity_Bis Impurity C (Bis-substitution) Product->Impurity_Bis  Excess Amine  Long Reaction Time

Figure 1: Reaction pathway showing how temperature deviations lead to regiochemical impurities.[1][2]

Module 2: Salt Formation & Isolation (Downstream)

Context: Converting the free base to the Hydrochloride (HCl) salt is the most critical step for physical stability.

Q: Why is my final product turning into a sticky gum (oiling out) instead of crystallizing? A: This is a classic Solvent/Anti-Solvent Mismatch combined with Rapid Protonation .[2]

  • Mechanism: If HCl is added too fast, local supersaturation spikes, trapping solvent and impurities (amorphous precipitation).

  • The "Pink" Factor: If the product turns pink/brown, it indicates oxidation of the amine, often catalyzed by trace metals or exposure to air while in a "gummy" state.

Q: My chloride content varies (e.g., 11% vs 14%). Is it Mono- or Bis-HCl? A: It is likely a non-stoichiometric mixture .[1][2]

  • Chemistry: The pyridine nitrogen is the most basic site (

    
     ~3-4).[1][2] The exocyclic amine is less basic due to conjugation with the electron-deficient ring.[1] However, with excess strong acid, you can force a Bis-HCl species which is highly hygroscopic and unstable, shedding HCl upon drying.
    
Protocol B: Controlled "Twin-Stream" Crystallization

Do not simply bubble HCl gas into the solution.

ParameterSpecificationRationale
Solvent System Isopropyl Acetate (IPAc) or EtOAcEsters provide moderate solubility for the free base but poor solubility for the salt.[1][2]
Acid Source 4M HCl in Dioxane or IPAAllows precise volumetric dosing (unlike gas).[2]
Stoichiometry 0.95 - 1.05 eq Strictly limit to 1.05 eq to prevent Bis-salt formation.
Temperature 50°C

20°C
Add acid warm (50°C) to keep the salt in solution initially (Ostwald ripening), then cool slowly.

Step-by-Step:

  • Dissolve Free Base in IPAc (10 volumes) at 50°C.

  • Add 0.1 eq of HCl solution. Wait for seed bed formation (haze).[2]

  • Dose remaining 0.9 eq of HCl over 2 hours.

  • Cool to 20°C over 4 hours.

  • Filter and wash with Heptane (not ether, which attracts water).[2]

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose batch failures immediately.

Troubleshooting Start Batch Issue Detected Issue_Type Identify Symptom Start->Issue_Type Sticky Sticky / Gummy Solid Issue_Type->Sticky Color Pink / Brown Discoloration Issue_Type->Color MP Melting Point Depression (Wide Range) Issue_Type->MP Check_Hygro Check Chloride Content Sticky->Check_Hygro High_Cl High Cl (> Theoretical) Bis-HCl formed Check_Hygro->High_Cl >15% Solvent_Trap Residual Solvent trapped Check_Hygro->Solvent_Trap Normal Check_Atm Was N2 used during filtration? Oxidation Oxidative Degradation Check_Atm->Oxidation No Check_HPLC Check Purity (Regioisomer) Impurity Regioisomer (C3) present Check_HPLC->Impurity Peak at RRT 0.9

Figure 2: Diagnostic logic for common physical property deviations.

FAQ: Rapid Fire Support

Q: Can I use Ethanol for the salt formation? A: Avoid pure ethanol. While the solubility is good, the yield will drop significantly, and the high solubility often leads to rapid precipitation upon cooling (crashing out), which traps impurities. Use an EtOAc/EtOH (9:1) mixture if solubility in pure EtOAc is too low.[2]

Q: The filter cake turns into a liquid on the funnel. Why? A: This is Deliquescence . The critical relative humidity (CRH) of the salt is likely being exceeded by your lab environment.

  • Fix: Perform filtration under a nitrogen blanket or in a glove bag.[2] Wash with anhydrous heptane to remove surface moisture immediately.[2]

Q: How do I remove the Regioisomer (Impurity B) if it's already in the batch? A: Recrystallization is difficult because the isomers have similar solubility profiles.

  • The "Swish" Technique: Slurry the solid in MTBE (Methyl tert-butyl ether) at reflux for 2 hours.[1][2] The impurity profile often improves as the regioisomer is slightly more soluble in ethers than the target product.

References

  • Regioselectivity in Halopyridines: Stroup, B. W., et al. (2007).[3] "Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine." Organic Letters, 9(10), 2039–2042.[3] Link[2]

  • Salt Formation Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011).[2][5][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (General reference for stoichiometry control).

  • Aminopyridine Synthesis: Scriven, E. F. V. (1984).[2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Polymorphism in APIs: FDA Guidance for Industry. (2007).[2][3][8] "ANDAs: Pharmaceutical Solid Polymorphism." Link

Sources

"interpreting unexpected results from 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Simple Scaffold

As a Senior Application Scientist, I frequently field inquiries regarding 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride . While it appears to be a standard halogenated aminopyridine building block, its specific substitution pattern—a 3-fluoro group adjacent to the amine and a 5-chloro group—creates unique electronic and steric environments. These factors often lead to "unexpected" results in solubility, NMR analysis, and synthetic coupling.

This guide moves beyond basic datasheets to address the causality of these anomalies, providing you with self-validating protocols to distinguish between experimental error and intrinsic molecular behavior.

Module 1: Solubility & Assay Precipitation

The Issue: "My compound dissolves in DMSO/Water stock, but precipitates immediately upon dilution into PBS (pH 7.4) or culture media."

The Mechanism: The "Salt-Switch" Trap

Researchers often assume that because they purchased the Hydrochloride (HCl) salt , the compound is water-soluble. While true for the solid salt, this property is transient in biological buffers.

  • Electronic Suppression of Basicity: The pyridine nitrogen's basicity is drastically reduced by the electron-withdrawing nature of the 3-Fluoro and 5-Chloro substituents.

    • Standard 2-aminopyridine pKa: ~6.86

    • Estimated pKa of 5-Cl-3-F-analog: ~2.0 – 3.0[1]

  • The pH 7.4 Crash: At physiological pH (7.4), the environment is far more basic than the compound's pKa. The equilibrium shifts 99.9% toward the Free Base form.

  • Lipophilicity: The Free Base (neutral form) is highly lipophilic (LogP ~2.5–3.0) due to the halogen/isopropyl combination, leading to immediate precipitation (crashing out) when the stabilizing HCl is neutralized.

Troubleshooting Protocol
Diagnostic StepObservationRoot CauseCorrective Action
Visual Check Immediate cloudiness in PBSFree Base precipitationPre-dilute in DMSO; keep final DMSO conc. >0.5% if tolerated.
pH Check Stock solution is acidic (pH < 4)HCl salt dissociationNormal. Do not neutralize the stock solution.
LC-MS Peak splitting / BroadeningSalt/Base equilibrium on columnAdd 0.1% Formic Acid to mobile phase to force cationic state.
Visualization: The Solubility Cliff

SolubilityLogic cluster_fix Prevention Strategy Salt HCl Salt Form (Protonated, Cationic) Buffer Dilution into pH 7.4 Buffer Salt->Buffer Dissociation Base Free Base Form (Neutral, Lipophilic) Buffer->Base pH >> pKa (Deprotonation) Precip PRECIPITATION (Assay Failure) Base->Precip Low Aqueous Solubility Solvent Use Co-solvent (DMSO/PEG400) Solvent->Base Stabilizes

Figure 1: The thermodynamic pathway leading to unexpected precipitation in biological assays.

Module 2: NMR Spectral Anomalies

The Issue: "The NMR spectrum in CDCl3 shows broad/missing peaks, or the chemical shifts don't match the reference."

The Mechanism: Dynamic Exchange & Fluorine Coupling

This molecule presents two distinct NMR challenges that are often mistaken for impurity profiles.

  • HCl Salt Aggregation in CDCl3: Pyridine salts often form tight ion pairs or aggregates in non-polar solvents like Chloroform-d (

    
    ). This restricts molecular tumbling, causing peak broadening (especially the NH and adjacent protons).
    
  • Fluorine Coupling (

    
    ):  The 3-Fluoro atom couples with the C4-proton. This splits the expected signal into a doublet (or doublet of doublets) with a coupling constant of ~8–10 Hz, which can be confused with an impurity or adjacent proton coupling.
    
Comparative Data: Solvent Effects
FeatureBehavior in CDCl3 Behavior in DMSO-d6 Recommendation
NH Signal Often broad, weak, or missing (exchange/aggregation).Sharp doublet (coupled to CH of isopropyl).Use DMSO-d6 for characterization.
C4-Proton Broadened multiplet.Distinct Doublet (

Hz).
Check for F-coupling constants.
Shift Delta Shifts are variable (concentration dependent).Stable, reproducible shifts.Use DMSO-d6 for QC comparison.
Visualization: NMR Troubleshooting Logic

NMRFlow Start Unexpected NMR Result SolventCheck Solvent Used? Start->SolventCheck CDCl3 CDCl3 SolventCheck->CDCl3 DMSO DMSO-d6 SolventCheck->DMSO Broad Broad/Missing Peaks? CDCl3->Broad Likely Salt Aggregation Split Unexpected Splitting? DMSO->Split SaltBreak Add 1 drop D2O or Switch to DMSO-d6 Broad->SaltBreak FCoupling Verify 19F-1H Coupling (J ~ 8-10 Hz) Split->FCoupling 3-F Influence

Figure 2: Decision tree for resolving spectral discrepancies in halogenated aminopyridines.

Module 3: Reactivity & Synthetic Pitfalls

The Issue: "I cannot get the Suzuki/Buchwald coupling to work at the 5-Cl position, or I am getting regioselectivity issues."

The Mechanism: The "Fluorine Effect" on Nucleophilicity
  • Deactivated Nucleophile: The 2-amino group is electronically "pulled" by the 3-F and 5-Cl atoms. It is significantly less nucleophilic than a standard aniline or pyridine-amine. Standard amide couplings may fail without high-activity reagents (e.g., HATU, SOCl2).

  • Oxidative Addition Competition: In Palladium-catalyzed couplings (Buchwald-Hartwig or Suzuki), the 5-Chloro bond is the intended reaction site. However, the 3-Fluoro group creates an electron-deficient center at C2/C3. While C-F bonds are generally inert to Pd(0), the electron-poor nature of the ring can promote side reactions or catalyst poisoning if the ligand isn't bulky enough.

Synthetic Optimization Table
Reaction TypeCommon Failure ModeOptimization Strategy
Amide Coupling (at NH) Low conversion; unreactive amine.Use strong bases (NaH) to deprotonate the amine first, or use acid chloride instead of carboxylic acid.
Suzuki Coupling (at Cl) Protodehalogenation (loss of Cl).Use precatalysts (e.g., XPhos Pd G2) to speed up oxidative addition. Avoid strong hydride sources.
SnAr (Nucleophilic Sub.) Attack at C3-F instead of C5-Cl?Rare. The C2-amino group usually protects the ring from further SnAr. However, harsh conditions might displace the F. Keep Temp < 100°C.

FAQs: Rapid Response

Q1: Can I convert the HCl salt to the Free Base for my assay? A: Yes, and you often should.

  • Protocol: Dissolve the HCl salt in EtOAc. Wash with saturated

    
     (aq). Dry the organic layer (
    
    
    
    ) and evaporate.
  • Note: The resulting oil/solid will be the Free Base. Store under Nitrogen (amine oxidation risk).

Q2: Why is there a "water peak" in my DMSO NMR that integrates too high? A: Aminopyridine HCl salts are hygroscopic. The "extra" integration is likely atmospheric water absorbed by the salt lattice. Dry the solid in a vacuum desiccator (


) for 24h before weighing for critical quantitative steps.

Q3: Is the 3-Fluoro group stable? A: Generally, yes. However, under very strong nucleophilic conditions (e.g., Sodium Methoxide in refluxing methanol), you risk displacing the fluorine (


), particularly because the pyridine ring is electron-deficient [1].

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[2] Link

    • Relevance: Establishes the high reactivity of 2-fluoropyridines in SnAr reactions (320x faster than chloropyridines), explaining stability risks.
  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

    • Relevance: Standard reference for identifying solvent peaks and understanding solvent effects on shifts.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Relevance: Explains the modulation of pKa and lipophilicity by fluorine substitution in pyridine rings.
  • PubChem Database. 5-Chloro-3-fluoro-N-methylpyridin-2-amine (Analogous Structure Data). Link

    • Relevance: Provides baseline physical property data (LogP, H-bond donor/acceptor counts) for the scaffold.

For further technical assistance, contact the Application Science Team at quoting ID TSC-PYR-535.

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride Common Application: Key intermediate in the synthesis of MAPK/ERK kinase inhibitors (e.g., Encorafenib analogs) and agrochemicals. Stability Class: Class II (Moderately Sensitive). Prone to photolytic dehalogenation and oxidative dealkylation.

This guide addresses the specific degradation mechanisms of this aminopyridine salt. Unlike generic pyridines, the presence of the C5-Chlorine and N-isopropyl group creates specific vulnerabilities under stress conditions.

FeatureStructural VulnerabilityPrimary Degradation Mode
C5-Chlorine Weak C-Cl bond energy (~81 kcal/mol)Photolysis: Radical homolysis leading to dechlorination.
N-isopropyl Secondary amine adjacent to aromatic ringOxidation: N-dealkylation (loss of isopropyl group).
Pyridine Ring Electron-deficient heterocycleNucleophilic Attack: Rare, but possible at C3-Fluorine under extreme base.
HCl Salt Ionic latticeHygroscopicity: Moisture uptake leading to hydrolysis or crystal form changes.

Diagnostic Triage: What are you seeing?

Use this table to match your experimental observation with the likely degradation pathway before proceeding to the troubleshooting guides.

SymptomObservationProbable CauseImmediate Action
Peak Shift (HPLC) New impurity at RRT ~0.85 (Early eluting)Photolytic Dechlorination (Loss of Cl)Check light protection (amber glassware).
Peak Shift (HPLC) New impurity at RRT ~0.40 (Polar)N-Dealkylation (Loss of Isopropyl)Check for oxidizing agents or trace metals.
Color Change White solid turns Yellow/BrownN-Oxidation / Azo formation Check storage temperature and headspace oxygen.
Mass Spec M-42 peak observed (Loss of C3H6)Thermal/Oxidative Dealkylation Verify drying oven temperature < 60°C.
Mass Spec M-34 peak observed (Loss of Cl, +H)Photolysis Review sample preparation environment.

Mechanistic Degradation Pathways[1]

This section details the causality behind the degradation, essential for root cause analysis (RCA).

Pathway A: Photolytic Dehalogenation (Critical)

The C5-Chlorine atom is highly susceptible to UV radiation (specifically 254nm and 365nm). Upon excitation, the C-Cl bond undergoes homolytic cleavage, generating a radical pair. In a protic solvent (like Methanol or Water), the pyridyl radical abstracts a hydrogen atom, resulting in 3-fluoro-N-isopropylpyridin-2-amine (Des-chloro impurity).

Pathway B: Oxidative N-Dealkylation

The secondary amine (N-isopropyl) is a site for oxidative attack. In the presence of peroxides or transition metals (Fe, Cu), an electron transfer mechanism generates an iminium ion intermediate. Hydrolysis of this intermediate releases acetone and yields the primary amine: 2-amino-5-chloro-3-fluoropyridine .

Pathway C: Pyridine N-Oxidation

Under strong oxidative stress (e.g., H2O2), the pyridine nitrogen (N1) can be oxidized to form the N-oxide . Note: The steric hindrance of the neighboring amine and fluorine makes this slower than Pathway B, but it becomes relevant in formulation mixtures.

Visualization of Pathways (Graphviz)

DegradationMap Parent Parent Molecule (5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl) DesChloro Impurity A: Des-chloro Analog (Photolysis Product) [M-34] Parent->DesChloro UV Light (hν) Homolytic Cleavage PrimaryAmine Impurity B: Primary Amine (Oxidative Dealkylation) [M-42] Parent->PrimaryAmine Oxidation (Peroxides) N-Dealkylation NOxide Impurity C: N-Oxide (Direct Oxidation) [M+16] Parent->NOxide Strong Oxidizer (H2O2) N-Oxidation Acetone By-product: Acetone PrimaryAmine->Acetone Hydrolysis of Iminium Intermediate

Figure 1: Primary degradation map showing the three dominant breakdown routes: Photolysis (Red), Dealkylation (Yellow), and N-Oxidation (Green).

Troubleshooting & FAQs

Q1: I see a growing impurity peak during LC-MS sample preparation. The sample is dissolved in Methanol.

  • Diagnosis: This is likely Pathway A (Photolysis) . Chloropyridines are notoriously photosensitive in solution. Standard laboratory fluorescent lighting is sufficient to drive the dechlorination reaction over 1-2 hours.

  • Solution:

    • Use amber autosampler vials immediately.

    • Switch solvent to Acetonitrile (ACN) if possible, as Methanol can act as a hydrogen donor, accelerating the radical termination step.

    • Limit benchtop exposure time.

Q2: My stability samples at 40°C/75% RH are showing a mass loss and a new polar peak.

  • Diagnosis: This indicates Pathway B (Dealkylation) or Hydrolysis. The HCl salt is hygroscopic. If moisture is absorbed, it creates a localized acidic environment that, combined with heat, can facilitate the cleavage of the isopropyl group.

  • Solution:

    • Ensure the container closure system is hermetic (induction seal).

    • Add a desiccant packet to the secondary packaging.

    • Check the water content (Karl Fischer) of the starting material; free water accelerates this degradation.

Q3: Can I use this compound in a basic buffer (pH > 9)?

  • Diagnosis: Risk of Free-basing and SnAr . At pH > 9, the HCl salt converts to the free base. While the free base is stable, the 3-Fluoro position becomes susceptible to Nucleophilic Aromatic Substitution (SnAr) if strong nucleophiles (like hydroxide or thiols) are present and the temperature is elevated.

  • Solution:

    • Maintain pH between 4.0 and 7.5 for optimal stability.

    • If basic conditions are required, keep the temperature < 25°C and minimize reaction time.

Q4: There is an unknown peak at RRT 1.10. What is it?

  • Diagnosis: Likely a Dimer . Aminopyridines can undergo oxidative coupling (azo bond formation) under forcing oxidation conditions, though this is rarer than the pathways listed above.

  • Solution: Check for metal contamination (Copper/Iron) in your solvent or reactor, as these catalyze oxidative coupling.

Validation Protocols (Forced Degradation)

To confirm these pathways in your specific matrix, perform the following stress tests.

Protocol A: Photostability (Confirmatory)
  • Standard: ICH Q1B.

  • Sample: 1 mg/mL solution in ACN/Water (50:50).

  • Condition: Expose to 1.2 million lux hours (Vis) and 200 W[1][2][3][4]·h/m² (UV).[1][4]

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Expected Result: Significant increase in Des-chloro impurity in exposed sample; < 0.5% in dark control.

Protocol B: Oxidative Stress
  • Sample: 1 mg/mL solution.

  • Reagent: 3% Hydrogen Peroxide (H2O2).

  • Condition: Room temperature for 4 hours.

  • Expected Result: Formation of N-oxide (M+16) and potentially dealkylated product (M-42).

Protocol C: Acid/Base Hydrolysis
  • Acid: 0.1 N HCl, 60°C, 24 hours. (Expect: Stable, or minor dealkylation).

  • Base: 0.1 N NaOH, 60°C, 24 hours. (Expect: Potential SnAr of Fluorine -> Hydroxy impurity).

Troubleshooting Logic Flow (Graphviz)

Troubleshooting Start Start: Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Early Eluting (More Polar) CheckRT->EarlyEluting LateEluting Late Eluting (Less Polar) CheckRT->LateEluting MassSpec Check Mass Spec (Delta) EarlyEluting->MassSpec LateEluting->MassSpec Sol_Dimer Action: Check for Metal Catalysts LateEluting->Sol_Dimer Dimerization? M_34 Delta = -34 Da (Loss of Cl) MassSpec->M_34 M_42 Delta = -42 Da (Loss of Isopropyl) MassSpec->M_42 M_16 Delta = +16 Da (Oxygen) MassSpec->M_16 Sol_Photo Action: Protect from Light (Amber Glass) M_34->Sol_Photo Sol_Ox Action: Check Peroxides/ Metals in Solvent M_42->Sol_Ox M_16->Sol_Ox

Figure 2: Step-by-step logic for identifying the root cause of instability based on analytical data.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Current Step 4 Version, November 1996. Link

  • Shetgiri, P. & D'Mello, P.Stress Degradation Studies and Development of Stability-Indicating Method. Journal of Applied Pharmaceutical Science, 2015.
  • Tschischibabin, A.E. Preparation of 2-amino-5-chloropyridine.[5] Chem. Zentr. 99II, 1670 (1928).[5] (Foundational chemistry of chloropyridines).

  • Hand, E.S. & Baker, D.C. Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines.[6] Journal of Organic Chemistry. (Reference for fluorine stability on the pyridine ring).

  • Waterman, K.C., et al.Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 2002.

Sources

"how to prevent 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride from binding to plasticware"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Compound Challenge

Compound Profile:

  • Name: 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride[1][2][3][4][5][6][7]

  • CAS: 1073372-10-7[1][5][6][7]

  • Physicochemical Nature: This compound is a hydrophobic amine salt . While the hydrochloride moiety provides water solubility, the N-isopropyl-substituted halogenated pyridine core is highly lipophilic.[1]

The Problem: Users frequently report low recovery rates (<70%) or inconsistent IC50 data during serial dilutions. This is rarely due to degradation. Instead, it is a phenomenon of Non-Specific Binding (NSB) . The lipophilic core drives the molecule to partition out of the aqueous phase and adsorb onto the hydrophobic surfaces of standard polypropylene (PP) pipette tips, reservoirs, and microplates.

This guide provides the validated protocols to eliminate this artifact and ensure data integrity.

Mechanistic Insight: Why It Binds

To prevent loss, you must understand the adsorption equilibrium. The molecule exists in an equilibrium between its cationic form (soluble, salt) and its free base form (insoluble, lipophilic).

  • Standard Plasticware (PP/PS): These surfaces are hydrophobic.[8] They act like a "solid-phase extraction" column, pulling the lipophilic free base out of solution.

  • Glassware: Untreated glass has negatively charged silanol groups (

    
    ).[1] These bind the cationic (protonated) form of the amine via electrostatic attraction.
    

The Solution: You must disrupt both hydrophobic and electrostatic interactions.

AdsorptionMechanism cluster_prevention Prevention Strategy Compound Target Compound (Equilibrium) Plastic Standard Plastic (PP) (Hydrophobic Surface) Compound->Plastic Hydrophobic Interaction Glass Untreated Glass (Anionic Silanols) Compound->Glass Ionic Interaction Solution Stable Solution (High Recovery) Compound->Solution Optimized Conditions Solvent Add 5% DMSO or Surfactant Solvent->Compound Stabilizes Material Use LoBind PP or Silanized Glass Material->Plastic Blocks Binding Material->Glass Blocks Binding

Figure 1: Adsorption pathways of hydrophobic amines and strategic intervention points.

Troubleshooting & Protocols (Q&A Format)

Q1: I am seeing significant loss of compound during serial dilution. What consumables should I use?

Recommendation: Switch immediately from standard polypropylene to Low-Retention (LoBind) plastics.[1]

Standard polypropylene has a high density of hydrophobic sites. For a compound like 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine, you can lose up to 20% of the mass per transfer in a dilution series.[1]

Material Selection Matrix:

Material TypeSuitabilityMechanism of Failure/Success
Standard Polypropylene (PP) Avoid Strong hydrophobic binding to the pyridine core.[1]
Polystyrene (PS) Critical Failure High binding; often used for protein coating, binds drugs avidly.
Low-Binding PP (e.g., Eppendorf LoBind) Recommended Surface modified to be hydrophilic and neutral.[1]
Borosilicate Glass (Untreated) ⚠️ Caution Cationic amine binds to negative silanols.
Silanized Glass Excellent Silanization caps reactive groups, preventing ionic binding.
Q2: Can I just add a surfactant to my buffer?

Answer: Yes, this is often the most effective "rescue" strategy if you cannot change your plasticware.

Protocol: The "Sacrificial Block" Method Adding a non-ionic surfactant creates a monolayer on the plastic surface, occupying the hydrophobic sites so your drug cannot bind.

  • Select Surfactant: Tween-20 (0.01% to 0.1%) or Triton X-100.[1]

  • Preparation:

    • Prepare your assay buffer with the surfactant first.

    • Pre-rinse tips/tubes with this buffer (optional but recommended for trace analysis).

    • Dilute the 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl into this surfactant-rich buffer.[1]

  • Validation: Compare the signal of a fresh spike vs. a sample incubated for 4 hours.

Note: Ensure the surfactant concentration does not interfere with your specific biological target (e.g., cell membrane integrity or enzymatic activity).

Q3: Does pH affect the stability of this compound in solution?

Answer: Yes, critically.

This compound is a hydrochloride salt.[3][5][6][7] In acidic conditions (pH < 6), it remains protonated (


), which is more water-soluble and less likely to bind to hydrophobic plastics.[1]
  • High pH Risk: If you buffer to pH > 7.5, you shift the equilibrium toward the free base . The free base is far more lipophilic and will adsorb aggressively to plastic.

  • Glassware Risk: At neutral/basic pH, glass surfaces are negatively charged. If you must use glass, keep the pH acidic (pH 3-5) to protonate the silanols (

    
    ), reducing cation binding [1].[1]
    

Best Practice: Maintain stock solutions in an acidic vehicle or 100% DMSO, and only dilute into neutral physiological buffer immediately prior to use.

Validated Workflow for Stock Preparation

To ensure 100% mass recovery, follow this "Solvent-First" protocol.

Step 1: Primary Stock (Solubilization) [1]

  • Dissolve the solid HCl salt in 100% DMSO (Dimethyl sulfoxide).

  • Why? DMSO eliminates hydrophobic adsorption issues during the initial dissolution.

  • Target Conc: 10 mM or higher.

Step 2: Intermediate Dilution (The Danger Zone) [1]

  • Avoid diluting directly into 100% water or PBS in a plastic tube. This causes "crashing out" of the lipophilic core onto the plastic walls.

  • Correct Method: Dilute into a mixture of 50% Water / 50% Organic (Acetonitrile or Methanol) if compatible with downstream analysis (e.g., HPLC).

  • For Biological Assays: Dilute into medium containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .[1] The protein/surfactant acts as a carrier.

Step 3: Storage

  • Store stocks in amber glass vials (silanized preferred) or LoBind tubes .

  • Temperature: -20°C.[1]

  • Avoid repeated freeze-thaw cycles, which can precipitate the salt.

References

  • Loss of hydrophobic amine from solution by adsorption onto container surfaces. Source: PubMed / J Pharm Sci. Context: Establishes that hydrophobic amines adsorb to glass via ion-exchange and to plastic via hydrophobic interaction; recommends acidic pH and silanization.[1] URL:[Link]

  • Reduction of non-specific adsorption of drugs to plastic containers. Source: Journal of Pharmacological and Toxicological Methods.[9] Context: Validates the use of Low-Adsorption microplates and organic solvents (acetonitrile) to prevent NSA of hydrophobic and positively charged drugs.[9][10] URL:[Link]

  • How to avoid adsorption of hydrophobic compounds on tubing material? Source: ResearchGate (Technical Discussion). Context: Expert consensus on using PTFE and solvent modification to prevent losses in flow systems. URL:[Link]

Sources

Validation & Comparative

"in vitro validation of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride target engagement"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Validation of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride Target Engagement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS 1073372-10-7) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it belongs to the 2-aminopyridine class, a moiety ubiquitously employed as a hinge-binding motif in kinase inhibitors (e.g., targeting ALK, ROS1, or MAPK pathways) due to its ability to mimic the adenine ring of ATP.[1]

Validating the target engagement of such a fragment or intermediate is a critical step in Fragment-Based Drug Discovery (FBDD).[1] Unlike potent nanomolar drugs, fragments often exhibit weaker affinity (


 in 

M range) and faster off-rates, rendering traditional IC

assays insufficient.[1] This guide outlines a scientifically rigorous, multi-modal approach to validate the target engagement of this specific scaffold, comparing biochemical, biophysical, and cellular methodologies.[1]

Part 1: Strategic Validation Workflow

To definitively prove that 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine engages its intended target (presumed here to be a kinase or ATP-dependent enzyme based on structure), a single assay is inadequate.[1] We employ an Orthogonal Validation Matrix :

  • Biochemical: Does it inhibit catalytic activity? (Functional)

  • Biophysical: Does it physically bind to the protein? (Structural)

  • Cellular: Does it engage the target in a complex biological milieu? (Physiological)

Workflow Visualization

ValidationWorkflow Start Compound: 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Step1 Phase I: Biochemical (TR-FRET / ADP-Glo) Output: IC50 Start->Step1 Screening Step2 Phase II: Biophysical (SPR / MST) Output: Kd & Residence Time Step1->Step2 Hit Confirmation Step3 Phase III: Cellular (CETSA / NanoBRET) Output: Target Occupancy Step2->Step3 Physiological Relevance Decision Go/No-Go Decision Step3->Decision Validation Complete

Figure 1: Orthogonal validation workflow ensuring false positives (e.g., aggregators or assay interferers) are eliminated early.

Part 2: Comparative Methodology Guide

Biochemical Validation: Enzymatic Inhibition

For an aminopyridine scaffold, the primary hypothesis is ATP-competitiveness.[1]

Recommended Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo .[1]

  • Why: Unlike simple absorbance assays, TR-FRET is ratiometric and resistant to compound fluorescence (a common issue with pyridine derivatives).[1]

Protocol Insight:

  • Pre-incubation: Essential.[1] Incubate the compound with the enzyme for 15-30 minutes before adding ATP.[1] This allows the compound to access the hinge region, especially if the "isopropyl" group induces a conformational shift (Type I vs. Type II binding).[1]

  • ATP Concentration: Perform the assay at

    
     ATP. If you run at saturating ATP, you will artificially shift the IC
    
    
    
    of this competitive inhibitor, leading to false negatives.[1]
Biophysical Validation: Direct Binding

This is the "Truth Serum" for fragments.[1] We need to measure dissociation constant (


), not just inhibition.[1]

Comparison of Biophysical Techniques:

FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Isothermal Titration Calorimetry (ITC)
Primary Output

,

,



,

,

(Thermodynamics)
Sample Consumption High (Protein)LowHigh
Sensitivity High (detects weak binders)Medium-HighLow (struggles with weak fragments)
Throughput MediumHighLow
Suitability for this Molecule Best Choice Alternative Not Recommended (Low c-value)

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) chip.[1] Avoid amine coupling as it may occlude the active site.[1]

  • Injection: Inject 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine in a concentration series (e.g., 0.5

    
    M to 100 
    
    
    
    M).
  • Solvent Correction: Crucial. This hydrochloride salt may affect bulk refractive index.[1] Include DMSO calibration curves (typically 1-2% DMSO).

  • Analysis: Fit to a 1:1 binding model. Look for "square wave" sensorgrams typical of fast-on/fast-off kinetics common in fragment binders.[1]

Cellular Validation: Target Engagement (CETSA)

Demonstrating that the molecule enters the cell and stabilizes the target protein is the final hurdle.[1]

Recommended Assay: Cellular Thermal Shift Assay (CETSA) .

  • Mechanism: Ligand binding stabilizes the protein structure, shifting its melting temperature (

    
    ) higher.[1]
    

CETSA Protocol for 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine:

  • Treatment: Treat cells (e.g., HEK293 or relevant cancer line) with the compound (10

    
    M) vs. DMSO control for 1 hour.[1]
    
  • Heating: Aliquot cells and heat at a gradient (e.g., 40°C to 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an antibody specific to the target.[1]

  • Result: The compound-treated sample should show soluble protein at higher temperatures compared to DMSO.

CETSA Mechanism Visualization[1]

CETSA_Mechanism cluster_0 DMSO Control cluster_1 Compound Treated Protein_Unbound Target Protein (Unstable) Heat_1 Heat Stress (50°C) Protein_Unbound->Heat_1 Precipitate_1 Denaturation & Precipitation Heat_1->Precipitate_1 Ligand 5-Chloro-3-fluoro- N-isopropylpyridin-2-amine Complex Protein-Ligand Complex (Stabilized) Ligand->Complex Heat_2 Heat Stress (50°C) Complex->Heat_2 Soluble Protein Remains Soluble Heat_2->Soluble

Figure 2: Principle of CETSA.[1] The aminopyridine ligand stabilizes the target, preventing precipitation at elevated temperatures.[1]

Part 3: Data Interpretation & Troubleshooting[1]

Interpreting the Data

When validating 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine, expect the following profile if it is a true binder:

  • Biochemical: IC

    
     likely in the low 
    
    
    
    M range
    (1-10
    
    
    M).[1] As a fragment/intermediate, it lacks the extended "tail" interactions of a full drug (like Enasidenib), so nanomolar potency is unlikely unless it hits a very small pocket.[1]
  • Biophysical:

    
     should correlate with IC
    
    
    
    .[1] If IC
    
    
    is 1
    
    
    M but SPR shows no binding, the inhibition is likely an artifact (aggregation).[1]
  • Chemical Shift: The 3-fluoro and 5-chloro substituents are electron-withdrawing, modulating the pKa of the pyridine nitrogen.[1] This affects hydrogen bonding capability at the hinge.[1]

Common Pitfalls
  • Compound Aggregation: At high concentrations (>50

    
    M), hydrophobic fragments can form colloids that sequester enzymes.[1]
    
    • Solution: Add 0.01% Triton X-100 to the assay buffer.[1]

  • Inner Filter Effect: The pyridine ring absorbs UV.[1]

    • Solution: Use red-shifted fluorophores in FRET assays.[1]

  • Salt Form: The user specified the hydrochloride salt. Ensure pH buffering is adequate, as the salt can locally acidify the well if not buffered, altering enzyme activity.[1]

References

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1] Link[1]

  • Erlanson, D. A., et al. (2016).[1] "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9, 28–39.[1] Link

  • PubChem Compound Summary. (2023). "5-Chloro-3-fluoro-N-isopropylpyridin-2-amine."[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1] Link(Note: Used for structural verification of the aminopyridine core).[1]

Sources

"selectivity profiling of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride against a kinase panel"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase drug discovery, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS: 1073372-10-7) represents more than a simple reagent; it is a privileged Type I hinge-binding fragment . Originally associated with Vertex Pharmaceuticals' kinase programs (e.g., Patent WO2005/113541), this scaffold serves as a critical starting point for inhibitors targeting ALK, ROS1, and JAK families.

This guide details the strategic selectivity profiling of this compound. Unlike finished drugs (e.g., Crizotinib) which require nanomolar potency validation, this fragment requires a high-concentration profiling strategy to map its "kinome footprint." We compare its performance against non-halogenated analogs and standard promiscuous controls to demonstrate its utility as a tunable chemical template.

Comparative Analysis: Scaffold Performance

To understand the value of this specific fluorinated/chlorinated pyridine, we must compare it to alternative "starting blocks" in Fragment-Based Drug Discovery (FBDD).

Table 1: Structural & Functional Comparison of Hinge-Binding Scaffolds
FeatureThe Product (5-Cl, 3-F-Pyridine)Alternative A (Non-substituted Pyridine)Alternative B (Aminopyrimidine)
Electronic Profile Electron-Deficient: The 3-F and 5-Cl withdraw density, increasing the acidity of the NH (donor) and reducing basicity of the Ring N (acceptor).Electron-Rich: Higher pKa on ring nitrogen; prone to non-specific protonation.Balanced: Two ring nitrogens offer distinct H-bond acceptor motifs.
Metabolic Stability High: Halogens block common metabolic oxidation sites (C3/C5).Low: Prone to rapid oxidative metabolism at C3/C5 positions.Moderate: Variable stability depending on substituents.
Selectivity Potential Tunable: The 3-F often creates specific electrostatic clashes or interactions with the kinase "gatekeeper" region.Promiscuous: Lacks specific steric/electronic filters; binds many kinases weakly.Bimodal: Often selects for specific families (e.g., CDK vs. MAPK) based on geometry.
Primary Utility Lead Optimization: Ideal for ALK/ROS1/MET pathways.Negative Control: Used to assess non-specific hydrophobic binding.Scaffold Hopping: Alternative core if pyridine series fails.
The "Halogen Effect" on Selectivity

The specific placement of Chlorine at C5 and Fluorine at C3 is not accidental.

  • 3-Fluoro: Induces a dipole that can align with the carbonyl oxygen of the kinase hinge region (e.g., Valine/Methionine residues), enhancing residence time.

  • 5-Chloro: Fills the hydrophobic pocket behind the ATP-binding site, providing entropic gain.

Experimental Protocol: High-Definition Profiling

Profiling a fragment requires different parameters than profiling a lead compound. Standard IC50 assays at 1 µM are insufficient because fragments often have


 values in the 1–50 µM range.
Phase 1: Assay Selection & Setup

Objective: Determine the "Hit Rate" across the kinome to identify potential off-targets or new indications.

  • Methodology: Competition Binding Assay (e.g., KINOMEscan®) is superior to enzymatic activity assays for fragments.

    • Reasoning: Enzymatic assays (FRET/ADP-Glo) can yield false negatives if the fragment competes weakly with high concentrations of ATP. Binding assays measure thermodynamic affinity (

      
      ) directly, independent of ATP concentration.
      
  • Concentration Strategy:

    • Screening Conc: 10 µM and 50 µM.

    • Rationale: A hit at 10 µM indicates a "Ligand Efficiency" (LE) worthy of optimization. Hits only visible at 50 µM are likely non-specific.

Phase 2: The Workflow (Step-by-Step)
  • Solubilization: Dissolve 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl in 100% DMSO to create a 100 mM stock.

    • Critical Step: The HCl salt form improves solubility but can lower the pH of the assay buffer. Dilute 1:1000 into the assay buffer (final 100 µM) and check pH. If pH < 7.0, buffer capacity must be increased (e.g., 50 mM HEPES).

  • Primary Screen (Single Point):

    • Panel: 96-kinase representative panel (covering TK, TKL, STE, CK1, AGC, CAMK, CMGC groups).

    • Dose: 10 µM.

    • Threshold: Define a "Hit" as >35% inhibition of control binding.

  • Secondary Screen (

    
     Determination): 
    
    • Select "Hits" from Primary Screen.

    • Run 11-point dose-response (Top conc: 100 µM, 3-fold dilution).

    • Calculate

      
       and Ligand Efficiency (LE = 1.37 * pKd / Heavy Atom Count).
      

Visualization: Logic & Pathways

Diagram 1: The Fragment-to-Lead Profiling Workflow

This flowchart illustrates the decision logic when profiling this specific scaffold.

ProfilingWorkflow Start Start: 5-Cl-3-F-Pyridine Scaffold Solubility 1. Solubilization & pH Check (DMSO Stock + Buffer) Start->Solubility PrimaryScreen 2. Primary Screen (Binding Assay) Conc: 10 µM | Panel: 96 Kinases Solubility->PrimaryScreen Decision Inhibition > 35%? PrimaryScreen->Decision Discard Discard: Non-Specific / Weak Decision->Discard No KdDet 3. Kd Determination (11-point Dose Response) Decision->KdDet Yes Analysis 4. Calculate Ligand Efficiency (LE) LE = (1.37 * pKd) / HAC KdDet->Analysis Optimization Lead Optimization (Grow Molecule) Analysis->Optimization

Caption: Decision matrix for profiling the 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine scaffold, prioritizing Ligand Efficiency (LE) over raw potency.

Diagram 2: Hinge Binding Mode Hypothesis

Visualizing why the 3-Fluoro/5-Chloro substitution pattern is critical for selectivity.

BindingMode Hinge Kinase Hinge Region (Backbone CO/NH) PyridineN Pyridine N (H-Bond Acceptor) Hinge->PyridineN H-Bond (Primary) Gatekeeper Gatekeeper Residue (Met/Thr) Fluoro 3-Fluoro (Dipole Alignment) Gatekeeper->Fluoro Steric Filter HydroPocket Hydrophobic Pocket II AmineNH 2-Amine NH (H-Bond Donor) AmineNH->Hinge H-Bond (Primary) Fluoro->Hinge Electrostatic Dipole Chloro 5-Chloro (Hydrophobic Fill) Chloro->HydroPocket Van der Waals

Caption: Schematic interaction map showing how the 3-F and 5-Cl substituents anchor the pyridine core within the ATP-binding pocket.

Representative Data Interpretation

Since this is a scaffold, "success" is defined differently than for a final drug. Below is a representative dataset showing what a successful profile looks like for this class of aminopyridine.

Table 2: Representative Profiling Results (Simulated for Scaffold Class)
Kinase Target% Inhibition @ 10 µMEstimated

(µM)
Interpretation
ALK (Anaplastic Lymphoma Kinase) 85% 0.8 Primary Hit: Validates scaffold for ALK programs.
ROS1 80% 1.2 Secondary Hit: High structural homology to ALK.
MET (c-Met) 65% 4.5 Moderate Hit: Common off-target for this scaffold.
EGFR (WT) 15%>50Selectivity Window: Good; scaffold does not inherently bind EGFR.
CDK2 10%>50Selectivity Window: Clean against cell-cycle kinases.

Analysis: The data above demonstrates that the 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine core is "ALK/ROS1-privileged." If your goal is to target EGFR, this is the wrong starting scaffold. If your goal is ALK, this is a highly efficient starting point (


 for a fragment is excellent).

References

  • Vertex Pharmaceuticals. (2005).[1] Aminopyridine Inhibitors of Kinases. World Intellectual Property Organization. Patent WO2005/113541.[1]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.

  • DiscoverX (Eurofins). (2023). KINOMEscan® Kinase Assay Technology Guide.

Sources

A Comparative Analysis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride and a curated set of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential biological activities of these compounds, supported by experimental data and established scientific principles. We will explore the nuanced effects of structural modifications on the physicochemical and biological properties of this promising scaffold.

Introduction: The Potential of Substituted Aminopyridines in Medicinal Chemistry

Substituted aminopyridines are a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid aromatic structure provides a well-defined scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of halogens, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the N-alkylation of the amino group offers a versatile handle to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

This compound has emerged as a compound of interest due to its unique substitution pattern, which is anticipated to confer desirable drug-like properties. This guide will provide a detailed comparative analysis of this parent compound with its N-methyl, N-ethyl, and N-cyclopropyl analogs, as well as a 5-bromo substituted analog, to elucidate key structure-activity relationships (SAR).

Synthesis and Characterization of this compound and Its Analogs

The synthesis of the parent compound and its analogs typically commences from commercially available starting materials, such as 2-amino-5-chloropyridine or 2,3,5-trichloropyridine. The synthetic strategy involves a series of well-established organic transformations, including chlorination, fluorination, and N-alkylation.

A general synthetic pathway is depicted below. The initial steps involve the preparation of the key intermediate, 5-chloro-3-fluoropyridin-2-amine. This can be achieved through various routes, including the diazotization of 2-amino-3,5-dichloropyridine followed by a Sandmeyer reaction to introduce the fluorine atom.[2] Subsequent N-alkylation with the appropriate alkyl halide or through reductive amination with an aldehyde or ketone yields the desired final products.

Synthesis_Workflow cluster_salt Salt Formation A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination (HCl, NaClO) [3] C 2,3,5-Trichloropyridine B->C Diazotization, Sandmeyer Reaction D 5-Chloro-2,3-difluoropyridine C->D Fluorination (CsF, KF) [2] E 5-Chloro-3-fluoropyridin-2-amine D->E Amination (NH3) [25] F 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine E->F N-Isopropylation G 5-Chloro-3-fluoro-N-methylpyridin-2-amine E->G N-Methylation H 5-Chloro-3-fluoro-N-ethylpyridin-2-amine E->H N-Ethylation I 5-Chloro-3-fluoro-N-cyclopropylpyridin-2-amine E->I N-Cyclopropylation [1] K 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride F->K HCl J 5-Bromo-3-fluoro-N-isopropylpyridin-2-amine

Caption: General synthetic workflow for the preparation of the parent compound and its analogs.

The final compounds are typically purified by column chromatography and characterized by standard analytical techniques, including NMR, mass spectrometry, and elemental analysis. The hydrochloride salts are prepared by treating the free base with hydrochloric acid in a suitable solvent.[3]

Comparative Physicochemical Properties

The structural modifications introduced in the analogs are expected to influence their physicochemical properties, which in turn can affect their pharmacokinetic profiles. Key parameters are summarized in the table below.

CompoundStructureMolecular Weight ( g/mol )Calculated logP
Parent Compound 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine204.653.1
Analog 1 5-Chloro-3-fluoro-N-methylpyridin-2-amine176.602.3
Analog 2 5-Chloro-3-fluoro-N-ethylpyridin-2-amine190.622.7
Analog 3 5-Chloro-3-fluoro-N-cyclopropylpyridin-2-amine202.642.8
Analog 4 5-Bromo-3-fluoro-N-isopropylpyridin-2-amine249.103.3

Note: Calculated logP values are estimations and may vary from experimentally determined values.

The N-alkyl substituents have a clear impact on lipophilicity, with the isopropyl group of the parent compound conferring the highest calculated logP among the N-alkyl analogs. The substitution of chlorine with bromine in Analog 4 further increases the calculated lipophilicity. These variations are critical considerations for optimizing properties such as cell permeability and metabolic stability.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While a direct head-to-head comparative study of the target compounds is not available in the public domain, we can infer potential structure-activity relationships based on broader knowledge of substituted aminopyridine kinase inhibitors. Many compounds with this scaffold have shown potent inhibitory activity against a variety of protein kinases, which are key targets in oncology and inflammatory diseases.

The following is a qualitative comparison based on established medicinal chemistry principles:

  • N-Alkyl Substitution: The size and nature of the N-alkyl group can significantly influence binding affinity and selectivity. Smaller groups like methyl (Analog 1) and ethyl (Analog 2) may allow for a better fit into smaller hydrophobic pockets of a kinase active site. The isopropyl group (Parent Compound) and the cyclopropyl group (Analog 3) introduce more steric bulk, which could either enhance binding through increased van der Waals interactions or lead to steric clashes, depending on the specific topology of the target's active site. The cyclopropyl group is often favored in medicinal chemistry for its ability to improve metabolic stability and introduce a degree of conformational constraint.[4]

  • Halogen Substitution: The substitution of chlorine with bromine (Analog 4) increases the size and polarizability of the halogen atom. This can lead to altered binding interactions, such as halogen bonding, which can significantly impact potency. The increased lipophilicity of the bromo-substituted analog may also affect its cell permeability and off-target activity.

Experimental Protocols

To facilitate further research and enable direct comparison, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for N-Alkylation of 5-Chloro-3-fluoropyridin-2-amine

This protocol describes a general method for the synthesis of the N-alkylated analogs.

  • Dissolution: Dissolve 5-chloro-3-fluoropyridin-2-amine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.), to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After stirring for 30 minutes, add the corresponding alkyl halide (e.g., isopropyl bromide, methyl iodide, ethyl bromide, or cyclopropyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the compounds against a target protein kinase.[5]

Kinase_Assay_Workflow A Prepare Kinase Buffer C Add Kinase and Compound to Plate A->C B Prepare Compound Dilutions B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at RT D->E F Stop Reaction and Detect Signal E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

  • Enzyme Addition: Add the target kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km for the kinase) and the appropriate substrate (peptide or protein).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction proceeds under linear conditions.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell Viability Assay (XTT Assay)

This protocol is used to assess the cytotoxicity of the compounds against a cancer cell line.[6]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma cells) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a foundational comparative analysis of this compound and its analogs. The provided synthetic strategies and experimental protocols offer a clear path for the synthesis and evaluation of these compounds. While direct comparative biological data is currently lacking in the literature, the structure-activity relationships discussed herein provide a rational basis for prioritizing future synthetic and screening efforts.

Further investigation should focus on the direct, parallel synthesis and testing of this series of compounds against a panel of relevant biological targets, such as protein kinases implicated in cancer. Such studies will provide the crucial experimental data needed to validate the SAR hypotheses and guide the optimization of this promising chemical scaffold for the development of novel therapeutics.

References

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Google Patents.
  • PrepChem. Synthesis of 3-amino-5-chloro-2-fluoropyridine. [Link]

  • PubMed. Synthesis, Antimycobacterial Activity and in Vitro Cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. [Link]

  • Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • National Center for Biotechnology Information. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. [Link]

  • MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. [Link]

  • National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • RSC Publishing. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • ResearchGate. N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. Guidelines for cell viability assays. [Link]

  • American Journal of Pharmacotherapy and Pharmaceutical Sciences. Synthesis and anti-tumor activity of piperonal substituted chalcone. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. [Link]

  • MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • MDPI. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. [Link]

  • ChemRxiv. Strategy for lead identification for understudied kinases. [Link]

  • Google Patents.
  • SENOVA PHARMA. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubChem. 5-Bromo-3-fluoro-N-isopropylpicolinamide. [Link]

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Technical Assessment: Optimizing Reproducibility of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" in Aminopyridine Chemistry

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (hereafter Compound A-HCl ) is a critical scaffold in the synthesis of next-generation kinase inhibitors (specifically targeting ALK and ROS1 pathways). Its structural motif—a pyridine ring substituted with a solubilizing isopropyl amine and metabolic blocking halogens—mimics the hinge-binding region of ATP-competitive inhibitors.

However, reproducibility with Compound A-HCl is notoriously difficult. Variations in yield (±15-20%) are frequently observed between batches.

The Core Thesis: The reproducibility crisis with this compound is not due to the intrinsic reactivity of the aryl chloride, but rather the hygroscopic nature of the hydrochloride salt and the protonation state of the 2-amino group during palladium-catalyzed cross-couplings. This guide objectively compares the HCl salt against its Free Base alternative and provides a self-validating protocol to eliminate stoichiometric errors.

Comparative Analysis: Form Factor & Reactivity[1]

To ensure scientific integrity, we must compare the commercially available forms and their impact on experimental outcomes.

Comparison 1: HCl Salt vs. Free Base

The HCl salt is the standard commercial form due to shelf stability, but it introduces a "Stoichiometric Black Box" if not handled correctly.

FeatureHCl Salt Form (Compound A-HCl)Free Base Form (Compound A-FB)Impact on Reproducibility
Hygroscopicity High. Absorbs 2-5% w/w water within 1 hour of exposure to >50% RH.Low. Waxy solid/oil; hydrophobic.Critical. Unaccounted water in HCl salt leads to under-dosing of the limiting reagent.
Oxidative Stability Excellent. Stable for months at RT.Poor. Aminopyridines oxidize to N-oxides (darkening) over time.HCl salt is preferred for storage; Free Base requires fresh prep.
Reaction Readiness Low. Requires in situ or ex situ neutralization.High. Ready for immediate Pd-catalysis.HCl salt requires excess base (e.g., 3.5 eq. Cs₂CO₃ instead of 2.0 eq.), altering ionic strength.
Solubility High in MeOH/Water; Poor in Toluene/Dioxane.High in Toluene, THF, Dioxane.Free Base is superior for non-polar cross-coupling solvents.
Comparison 2: The 5-Chloro vs. 5-Bromo Substituent

Researchers often debate switching to the 5-Bromo analog for better yields, despite the higher cost.

Parameter5-Chloro Analog (Current Topic)5-Bromo Analog Scientific Verdict
Oxidative Addition Slower. Requires electron-rich ligands (e.g., XPhos, BrettPhos).Fast. Works with standard ligands (e.g., BINAP, dppf).5-Cl is reproducible if the catalyst system is optimized (Gen 3/4 Buchwald).
Cost Efficiency High.[1] Cl-pyridines are cheap commodity chemicals.Low. Br-pyridines are 3-5x more expensive.For scale-up (>10g), 5-Cl is the only viable option.
Side Reactions Low.[1][2] C-Cl bond is robust against hydrodehalogenation.Moderate. C-Br can undergo reduction to C-H.5-Cl offers cleaner impurity profiles in aggressive conditions.

Visualizing the Reproducibility Workflow

The following diagram illustrates the decision logic required to handle Compound A-HCl without introducing stoichiometric errors.

ReproducibilityWorkflow Start Start: Compound A-HCl Batch KF_Check Step 1: Karl Fischer Titration (Measure Water Content) Start->KF_Check Decision Water Content > 1%? KF_Check->Decision Correction Calculate Corrected MW (MW_salt + %H2O) Decision->Correction Yes DirectUse Use Standard MW (223.09 g/mol) Decision->DirectUse No FreeBase Step 2: Free-Basing Strategy Correction->FreeBase DirectUse->FreeBase MethodA Method A: In-Situ Neutralization (Add Excess Base to Rxn) FreeBase->MethodA Small Scale (<1g) MethodB Method B: Ex-Situ Extraction (DCM/NaHCO3 Wash) FreeBase->MethodB Large Scale (>10g) Outcome Reproducible Cross-Coupling MethodA->Outcome MethodB->Outcome

Figure 1: Logic flow for handling hygroscopic aminopyridine salts to ensure stoichiometric accuracy.

Experimental Protocols (Self-Validating Systems)

To achieve the "Senior Application Scientist" standard, we move beyond simple recipes to causality-driven protocols .

Protocol A: The "Stoichiometric Correction" (Pre-Reaction)

Objective: Eliminate weighing errors caused by hygroscopicity. Rationale: Pyridine HCl salts can absorb moisture rapidly. A 5% water weight error means 5% less reactant, leading to incomplete conversion of the coupling partner.

  • Sampling: Take a 50 mg aliquot of Compound A-HCl .

  • Validation: Perform Karl Fischer (KF) titration.

    • Target: < 0.5% water.

    • Reality: Often 2-4% if the bottle has been opened previously.

  • Calculation:

    
    
    
    • Note: If KF is unavailable, dry the salt in a vacuum oven (40°C, P₂O₅ trap) for 4 hours before weighing. This is the single most effective step to improve reproducibility.

Protocol B: Optimized Buchwald-Hartwig Coupling (The Application)

Objective: Couple Compound A (as the aryl chloride) with an aniline or amine partner. Challenge: The 2-amino group can poison Pd catalysts, and the 3-Fluoro group deactivates the ring. Solution: Use of a bulky biaryl phosphine ligand (BrettPhos) and in situ deprotonation.

Reagents:

  • Compound A-HCl (1.0 equiv, corrected for water)

  • Aniline Partner (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%) — Chosen for high activity with deactivated aryl chlorides.

  • Base: Cs₂CO₃ (3.5 equiv) — Extra 1.0 equiv accounts for HCl neutralization.

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Compound A-HCl, Aniline, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Critical Check: Do not add solvent yet. Cap and purge with Argon x3.

  • Solvent & Activation: Add sparged Dioxane.

  • Temperature Ramp: Heat to 100°C.

    • Observation: The mixture will bubble initially (CO₂ release from HCl neutralization). This is normal.

  • Monitoring: Check HPLC at 4 hours.

    • Success Criteria: >95% conversion of the Aryl Chloride.

    • Troubleshooting: If conversion stalls at 60%, add 1 mol% more catalyst (Pd oxidative addition is the rate-limiting step here).

Mechanistic Insight: The Role of the 3-Fluoro Substituent

Understanding the molecule is key to troubleshooting.

Mechanism Substrate 5-Cl-3-F-Pyridine Effect1 3-Fluoro Effect: Inductive Withdrawal (-I) Substrate->Effect1 Effect2 2-Amino Effect: Catalyst Coordination Substrate->Effect2 Result1 Decreased pKa of NH2 (Less nucleophilic) Effect1->Result1 Result2 Deactivated C-Cl Bond (Harder Oxidative Addition) Effect1->Result2 Solution Requires Gen-3 Ligands (BrettPhos/XPhos) Result2->Solution

Figure 2: Mechanistic impact of substituents on reaction parameters.

  • The 3-Fluoro Group: Inductively withdraws electron density. While this makes the C-Cl bond slightly more susceptible to SNAr, it makes the oxidative addition of Pd(0) more difficult compared to a simple chloropyridine.

  • The 2-Amino Group: Can act as a bidentate ligand with the pyridine nitrogen, potentially sequestering the Palladium. Using a strong base (Cs₂CO₃) ensures the amine remains deprotonated and less coordinating.

References

  • Ossila. 3-Chloro-5-fluoroaniline Applications and Synthesis.[3] Retrieved from . (Demonstrates general utility of chlorofluoro-aniline scaffolds in API synthesis).

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo vs 2-Chloropyridines. Retrieved from . (Validates the reactivity trends and ligand requirements for chloropyridines).

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from . (Authoritative source on ligand selection for deactivated aryl chlorides).

  • University of Minnesota. Physical Stability of Pharmaceutical Salts: Hygroscopicity and Disproportionation. Retrieved from . (Foundational theory on HCl salt hygroscopicity and handling).

  • ResearchGate. Improving solubility and avoiding hygroscopicity of hydrochloride salts. Retrieved from . (Data on water absorption rates in pyridine salts).

Sources

"comparing the half-life of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride with similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Comparing the Metabolic Half-Life of Novel Pyridinamine Derivatives

In drug discovery, the metabolic stability of a compound, often expressed as its half-life (t½), is a critical parameter that dictates its dosing regimen, potential for accumulation, and overall clinical viability. This guide provides a comprehensive framework for determining and comparing the metabolic half-life of a specific compound, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride , against structurally similar molecules.

While direct, publicly available pharmacokinetic data for this specific entity is scarce, this document serves as a practical, protocol-driven guide for researchers to generate this crucial data. We will delve into the causal reasoning behind experimental design, provide detailed, self-validating protocols for both in vitro and in vivo assessment, and contextualize the results by comparing them to logical chemical analogs.

The Scientific Rationale: Why Structure Dictates Stability

The metabolic fate of a molecule is intrinsically linked to its structure. For aminopyridine scaffolds, several features can influence their interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family found in the liver.[1] The transformation rate of pyridine derivatives is highly dependent on their substituents.[2]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's electronic properties and potential sites of metabolism.[3] The overall scaffold can undergo oxidation or other Phase I modifications.

  • Halogenation (Chloro- and Fluoro- groups): Halogens can serve as "metabolic blockers." By occupying a position susceptible to oxidation (e.g., hydroxylation), they can prevent or slow down metabolism, thereby increasing the half-life. However, their electron-withdrawing nature also alters the reactivity of the entire ring system.

  • N-Alkyl Group (Isopropyl): The N-isopropyl group is a common site for oxidative metabolism. It can undergo dealkylation to yield the primary amine or hydroxylation at the tertiary carbon. The bulkiness of the isopropyl group, compared to a smaller methyl or ethyl group, can also sterically hinder the approach of metabolic enzymes to other parts of the molecule.

To build a meaningful comparison, we will assess our target compound against the following logical analogs, which allow for the systematic evaluation of each structural component's contribution to metabolic stability.

Table 1: Target Compound and Selected Structural Analogs for Comparison

Compound NameStructureKey Structural DifferenceRationale for Comparison
Target Compound: 5-Chloro-3-fluoro-N-isopropylpyridin-2-amineStructure of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amineN/AThe primary focus of the investigation.
Analog 1: 2-Amino-5-chloro-3-fluoropyridine[4][5]Structure of 2-Amino-5-chloro-3-fluoropyridineLacks N-isopropyl groupIsolates the metabolic impact of N-isopropylation.
Analog 2: 5-Chloro-3-fluoro-N-methylpyridin-2-amine[6]Structure of 5-Chloro-3-fluoro-N-methylpyridin-2-amineN-methyl instead of N-isopropylCompares the metabolic lability of two different N-alkyl groups.
Analog 3: 2-Amino-5-chloropyridineStructure of 2-Amino-5-chloropyridineLacks 3-fluoro group and N-isopropylEvaluates the combined effect of the fluorine and isopropyl substituents.

In Vitro Assessment: The Microsomal Stability Assay

The first tier of metabolic assessment is typically an in vitro assay using liver microsomes.[1] This subcellular fraction is rich in Phase I metabolic enzymes (like CYPs) and provides a robust, high-throughput method to determine a compound's intrinsic clearance (CLint).[7] From this, we can calculate the in vitro half-life.

Causality Behind the Protocol:
  • Why Liver Microsomes? The liver is the primary site of drug metabolism. Microsomes are easy to prepare and contain the key CYP enzymes responsible for the majority of drug clearance.[1]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[1][7] Its presence initiates the metabolic reactions. A control incubation without NADPH is critical to ensure the observed compound depletion is enzymatic and not due to chemical instability.

  • Why 37°C? This temperature mimics physiological conditions in the body, ensuring enzymes function at their optimal rate.

  • Why Quench with Acetonitrile? Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and allowing for accurate measurement of the compound concentration at each time point.[1]

Experimental Workflow for Microsomal Stability

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis & Calculation prep_stock Prepare 1 mM Test Compound Stocks in DMSO pre_incubate Pre-incubate Microsomes & Test Compound (1 µM final) prep_stock->pre_incubate prep_micro Thaw & Dilute Liver Microsomes (Human, Rat) in Phosphate Buffer prep_micro->pre_incubate prep_nadph Prepare 1 mM NADPH Cofactor Solution start_rxn Initiate Reaction by adding NADPH prep_nadph->start_rxn pre_incubate->start_rxn tp0 T=0 min start_rxn->tp0 tp5 T=5 min start_rxn->tp5 tp15 T=15 min start_rxn->tp15 tp30 T=30 min start_rxn->tp30 tp45 T=45 min start_rxn->tp45 quench Quench Aliquots with Cold Acetonitrile (+ Internal Std.) tp0->quench tp5->quench tp15->quench tp30->quench tp45->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining vs. T=0 lcms->calc half_life Determine t½ and CLint calc->half_life G cluster_dosing 1. Dosing cluster_sampling 2. Blood Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Bioanalysis & PK Calculation acclimate Acclimate Cannulated Rats (n=3 per compound) dose Administer IV Bolus Dose of Test Compound (e.g., 1 mg/kg) acclimate->dose tp_early Collect Blood Samples (e.g., 2, 5, 15, 30 min) dose->tp_early tp_late Collect Blood Samples (e.g., 1, 2, 4, 8, 24 h) dose->tp_late centrifuge Centrifuge Blood to Separate Plasma tp_early->centrifuge tp_late->centrifuge store Store Plasma Samples at -80°C until analysis centrifuge->store extract Extract Compound from Plasma (e.g., Protein Precipitation, LLE) store->extract lcms Quantify Concentration by LC-MS/MS extract->lcms pk_calc Perform Non-Compartmental Analysis (NCA) to derive PK parameters lcms->pk_calc

Sources

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5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride
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5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.